molecular formula C13H15NO2 B060454 3-(Cyclopentyloxy)-4-methoxybenzonitrile CAS No. 159783-16-1

3-(Cyclopentyloxy)-4-methoxybenzonitrile

Cat. No.: B060454
CAS No.: 159783-16-1
M. Wt: 217.26 g/mol
InChI Key: KHBXUQZYMCKLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentyloxy)-4-methoxybenzonitrile (CAS 159783-16-1) is a high-purity organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This chemical serves as a versatile and critical building block in medicinal chemistry and pharmaceutical research. Its structure, featuring both nitrile and alkoxy substituents, makes it a valuable precursor for the synthesis of more complex, biologically active molecules . Scientific literature highlights the application of this compound and its structural analogues in the discovery and development of potent and selective inhibitors of phosphodiesterase-4 (PDE4) . PDE4 is a key therapeutic target for treating inflammatory diseases such as asthma and COPD . Researchers utilize this benzonitrile derivative as a core intermediate to develop novel compounds that show high potency in the nanomolar range and interesting subtype specificities . As a supplier, we provide this compound with detailed analytical data, including its unique SMILES structure (COc1ccc(cc1OC1CCCC1)C#N) , to support your R&D efforts. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-cyclopentyloxy-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBXUQZYMCKLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381395
Record name 3-(Cyclopentyloxy)-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159783-16-1
Record name 3-(Cyclopentyloxy)-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the synthesis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile, a key intermediate in the development of various therapeutic agents. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This document outlines the detailed experimental procedure, necessary reagents and equipment, and expected outcomes.

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic substitution reaction of 3-hydroxy-4-methoxybenzonitrile with a cyclopentyl halide, typically cyclopentyl bromide, in the presence of a base.[4] The reaction proceeds via an SN2 mechanism.[1][2]

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. Appropriate scaling and safety precautions should be considered for larger-scale production.

Materials and Equipment
ReagentsGradeSupplier
3-Hydroxy-4-methoxybenzonitrile≥98%Commercially Available
Cyclopentyl Bromide≥98%Commercially Available
Potassium Carbonate (K₂CO₃), anhydrousFine powderCommercially Available
Acetonitrile (CH₃CN), anhydrous≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially Available
Equipment
Round-bottom flask with stir bar
Reflux condenser
Heating mantle with stirrer
Buchner funnel and filter flask
Separatory funnel
Rotary evaporator
Glass column for chromatography
Thin-layer chromatography (TLC) plates
Reaction Procedure

The following workflow outlines the key steps in the synthesis.

Workflow A 1. Add 3-hydroxy-4-methoxybenzonitrile, K₂CO₃, and acetonitrile to flask. B 2. Add cyclopentyl bromide to the mixture. A->B C 3. Heat the reaction mixture to reflux. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool to room temperature and filter. D->E F 6. Concentrate the filtrate. E->F G 7. Perform aqueous workup. F->G H 8. Dry and concentrate the organic layer. G->H I 9. Purify the crude product by column chromatography. H->I J 10. Characterize the final product. I->J

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methoxybenzonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10-15 mL per gram of starting material).

  • Addition of Alkyl Halide: While stirring the suspension, add cyclopentyl bromide (1.2 eq) to the flask at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate using a Buchner funnel and wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
3-Hydroxy-4-methoxybenzonitrile149.151.0
Cyclopentyl Bromide149.041.2
Potassium Carbonate138.212.0
This compound217.27(Theoretical) 1.0

Expected Yield: 75-90%

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Analysis MethodExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, the proton on the carbon attached to the ether oxygen, and the protons of the cyclopentyl ring. The integration of these peaks should correspond to the number of protons.
¹³C NMR The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the nitrile carbon, aromatic carbons, methoxy carbon, and cyclopentyl carbons.
Mass Spec. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (217.27 g/mol ).
FTIR The infrared spectrum should exhibit a characteristic absorption band for the nitrile (C≡N) group around 2220-2240 cm⁻¹ and C-O stretching vibrations for the ether linkages.

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices when carrying out this procedure.

References

An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzonitrile: A Key Intermediate in Phosphodiesterase 4 (PDE4) Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(cyclopentyloxy)-4-methoxybenzonitrile (CAS Number: 159783-16-1), a crucial chemical intermediate in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors. Due to the limited availability of direct experimental data for this specific compound, this document compiles information on its synthesis, putative properties based on analogous structures, and its role in the development of therapeutic agents. Detailed experimental protocols for its synthesis from commercially available precursors are provided, along with a discussion of its application in the synthesis of a potent PDE4 inhibitor. Furthermore, the underlying mechanism of action of PDE4 inhibitors is elucidated through a detailed signaling pathway diagram.

Chemical Identity and Properties

This compound is an aromatic organic compound featuring a benzonitrile core substituted with a methoxy group and a cyclopentyloxy group. These functional groups are pivotal for its role as a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compoundValue for 4-Methoxybenzonitrile (Analogue)[1]Value for 4-Hydroxy-3-methoxybenzonitrile (Analogue)
CAS Number 159783-16-1[2][][4][5]874-90-84421-08-3
Molecular Formula C13H15NO2[2][][4][5]C8H7NOC8H7NO2
Molecular Weight 217.26 g/mol []133.15 g/mol 149.15 g/mol
IUPAC Name This compound[]4-methoxybenzonitrile4-hydroxy-3-methoxybenzonitrile
Appearance Not specified (likely a solid)White crystalline powder[1]Solid
Melting Point Not specified55-62 °C[1]85-87 °C

Note: Due to the absence of publicly available experimental data for this compound, data for structurally related compounds are provided for reference.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the readily available 3-hydroxy-4-methoxybenzaldehyde (vanillin). The first step involves the alkylation of the phenolic hydroxyl group, followed by the conversion of the aldehyde group to a nitrile.

Workflow for the Synthesis

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Nitrile Formation A 3-Hydroxy-4-methoxybenzaldehyde (Vanillin) B 3-(Cyclopentyloxy)-4-methoxybenzaldehyde A->B Cyclopentyl Bromide, KOH, KI, Ethanol, Reflux C This compound (Target Compound) B->C Hydroxylamine Hydrochloride, Dehydrating Agent (e.g., Acetic Anhydride)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

This protocol is adapted from a known procedure for the synthesis of the aldehyde intermediate.

Materials:

  • 3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol)

  • Absolute ethanol (400 mL)

  • Potassium hydroxide (40.4 g, 0.72 mol)

  • Potassium iodide (1.0 g, 0.01 mol)

  • Cyclopentyl bromide (77.0 mL, 0.72 mol)

  • Ethyl acetate

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde in absolute ethanol, add potassium hydroxide, potassium iodide, and cyclopentyl bromide.

  • Heat the mixture to reflux for 48 hours.

  • After completion, cool the reaction to room temperature and concentrate it to a syrup.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the organic fraction over anhydrous sodium sulfate and concentrate to dryness.

  • Purify the resulting amber syrup by liquid chromatography over silica gel using 20% ethyl ether in hexane as an eluent to yield the analytically pure oil.

Experimental Protocol: Conversion to this compound

This is a general procedure for the conversion of an aldehyde to a nitrile.

Materials:

  • 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • A dehydrating agent such as acetic anhydride, phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2).

  • An appropriate solvent (e.g., pyridine, DMF)

Procedure:

  • Oxime Formation: Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde in a suitable solvent. Add hydroxylamine hydrochloride and a base (if necessary, e.g., pyridine) and stir at room temperature until the formation of the intermediate benzaldoxime is complete (monitored by TLC).

  • Dehydration: To the solution containing the benzaldoxime, add a dehydrating agent (e.g., acetic anhydride) and heat the mixture. The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzonitrile.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization (Representative Data)

Table 2: Representative ¹H NMR and ¹³C NMR Data for Benzonitrile Analogues

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Methoxybenzonitrile CDCl₃7.58 (d, 2H), 6.95 (d, 2H), 3.86 (s, 3H)159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9, 55.3
3-Methoxybenzonitrile CDCl₃7.37 (t, 1H), 7.23 (d, 1H), 7.13 (d, 2H), 3.83 (s, 3H)Not available

Table 3: Representative IR and MS Data for Benzonitrile Analogues

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
Benzonitrile 3066, 3078 (C-H aromatic stretch), 2229 (C≡N stretch)103 (M+), 76
4-Methoxybenzonitrile 3068 (C-H aromatic stretch), 2219 (C≡N stretch)133 (M+), 118, 90

Application in Drug Development: Synthesis of a PDE4 Inhibitor

This compound is a valuable intermediate for the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors. One such inhibitor is 7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one . The synthesis of this class of compounds highlights the utility of the title compound in constructing the core pharmacophore required for PDE4 inhibition.

Synthetic Scheme Overview

G A This compound B Intermediate (e.g., Nitroalkene) A->B Multi-step conversion C 7-[3-(cyclopentyloxy)-4-methoxyphenyl] hexahydro-3H-pyrrolizin-3-one (PDE4 Inhibitor) B->C Reductive domino transformations

Caption: General synthetic route to a PDE4 inhibitor.

The synthesis of 7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one involves a multi-step sequence where the benzonitrile moiety is transformed and incorporated into the final pyrrolizidinone structure. A key strategy involves the use of the corresponding nitroalkene derived from 3-(cyclopentyloxy)-4-methoxybenzaldehyde in a stereoselective [4+2] cycloaddition, followed by reductive domino transformations to construct the final heterocyclic system[6].

Mechanism of Action: PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive adenosine monophosphate (AMP). Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in inflammation and other cellular processes. By increasing cAMP levels, PDE4 inhibitors exert anti-inflammatory effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor G-protein Coupled Receptor (GPCR) AC Adenylyl Cyclase (AC) Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (inactive) PDE4->AMP Hydrolyzes pCREB_cyto pCREB PKA->pCREB_cyto Phosphorylates CREB_cyto CREB CREB_cyto->PKA pCREB_nuc pCREB pCREB_cyto->pCREB_nuc Translocates Gene Target Gene Transcription pCREB_nuc->Gene Modulates Inhibitor This compound -derived Inhibitor Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and the mechanism of inhibition.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel PDE4 inhibitors for the treatment of inflammatory diseases. While direct and comprehensive experimental data on the compound itself is sparse, its synthesis is achievable through established chemical transformations. This guide provides researchers and drug development professionals with a foundational understanding of its synthesis, putative properties, and its critical role in the construction of therapeutically relevant molecules. Further research into this and similar intermediates will likely accelerate the discovery of new and improved PDE4-targeted therapies.

References

3-(Cyclopentyloxy)-4-methoxybenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile, a key intermediate in the development of various therapeutic agents.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C13H15NO2[][2]
Molecular Weight 217.26 g/mol []
IUPAC Name This compound[]
CAS Number 159783-16-1

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, starting from isovanillin. The general synthetic route involves the etherification of the hydroxyl group, followed by the conversion of the aldehyde functionality to a nitrile.

Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

This initial step involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with a cyclopentyl halide.

Materials:

  • 3-hydroxy-4-methoxybenzaldehyde (isovanillin)

  • Cyclopentyl bromide

  • Anhydrous potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • To a solution of isovanillin in DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopentyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

  • Purify the crude product by column chromatography.

Step 2: Oximation of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

The aldehyde is then converted to its corresponding oxime.

Materials:

  • 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium hydroxide (NaOH) or a suitable base

  • Ethanol

Protocol:

  • Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Dry the combined organic extracts and concentrate to yield the 3-(cyclopentyloxy)-4-methoxybenzaldehyde oxime.

Step 3: Dehydration of Oxime to this compound

The final step is the dehydration of the oxime to the target nitrile.

Materials:

  • 3-(Cyclopentyloxy)-4-methoxybenzaldehyde oxime

  • Acetic anhydride or other dehydrating agents (e.g., thionyl chloride, phosphorus pentoxide)[3][4]

Protocol:

  • Heat the 3-(cyclopentyloxy)-4-methoxybenzaldehyde oxime with an excess of acetic anhydride at reflux for 2-3 hours.[4]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture and carefully pour it into ice-cold water to hydrolyze the excess acetic anhydride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude this compound by recrystallization or column chromatography.

Analytical Methods

The identity and purity of this compound can be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product Isovanillin Isovanillin Aldehyde 3-(Cyclopentyloxy)-4- methoxybenzaldehyde Isovanillin->Aldehyde Etherification CyclopentylBromide Cyclopentyl Bromide Oxime Aldehyde Oxime Aldehyde->Oxime Oximation Benzonitrile 3-(Cyclopentyloxy)-4- methoxybenzonitrile Oxime->Benzonitrile Dehydration

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide on the Spectral Data of 3-(Cyclopentyloxy)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The spectral data presented in this document for 3-(Cyclopentyloxy)-4-methoxybenzonitrile (CAS No. 159783-16-1) is predicted data, as experimentally obtained spectra are not publicly available at the time of this writing. Predicted data provides a valuable reference for spectral interpretation, impurity identification, and quality control.

Introduction

This compound is a substituted aromatic nitrile of interest in medicinal chemistry and materials science. Accurate characterization of its molecular structure is paramount for its application. This guide provides a detailed overview of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standard experimental protocols for the acquisition of such data, serving as a comprehensive resource for researchers.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational algorithms and provide an estimation of the expected spectral features.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2~7.2 - 7.3d1H
H-5~6.9 - 7.0d1H
H-6~7.1 - 7.2dd1H
O-CH (Cyclopentyl)~4.8 - 4.9m1H
O-CH ₂ (Cyclopentyl)~1.8 - 2.0m4H
CH ₂ (Cyclopentyl)~1.6 - 1.8m4H
O-CH~3.9s3H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. d: doublet, dd: doublet of doublets, m: multiplet, s: singlet.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

CarbonPredicted Chemical Shift (ppm)
C-CN~118
C-1~104
C-2~115
C-3~150
C-4~155
C-5~112
C-6~125
O-C H(Cyclopentyl)~82
O-C H₂(Cyclopentyl)~33
C H₂(Cyclopentyl)~24
O-C H₃~56

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Predicted IR Spectral Data

Table 3: Predicted Infrared Absorption Frequencies for this compound.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)~2230 - 2220Strong
C-H (Aromatic)~3100 - 3000Medium
C-H (Aliphatic)~2960 - 2850Strong
C=C (Aromatic)~1600, ~1500Medium-Strong
C-O (Aryl Ether)~1250Strong
C-O (Alkyl Ether)~1100Strong
Predicted Mass Spectrometry Data

Table 4: Predicted m/z Peaks for this compound.

m/zPredicted Relative Intensity (%)Proposed Fragment
217100[M]⁺ (Molecular Ion)
20240[M - CH₃]⁺
14980[M - C₅H₉O]⁺
13460[M - C₅H₉O - CH₃]⁺

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-10 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition (EI mode):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 1-2 scans/second.

  • Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Workflow

The following diagram illustrates the general workflow from a known chemical structure to the analysis of its spectral data.

Spectral_Analysis_Workflow cluster_preparation Sample Preparation & Data Acquisition cluster_analysis Data Processing & Analysis Compound 3-(Cyclopentyloxy)-4- methoxybenzonitrile Structure NMR_acq NMR Data Acquisition (¹H, ¹³C) Compound->NMR_acq Dissolve in deuterated solvent IR_acq IR Data Acquisition Compound->IR_acq Prepare sample (ATR or KBr) MS_acq MS Data Acquisition Compound->MS_acq Introduce into spectrometer NMR_proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_acq->NMR_proc IR_proc IR Data Processing (Background Subtraction) IR_acq->IR_proc MS_proc MS Data Processing (Peak Identification) MS_acq->MS_proc Structure_Verification Structure Verification & Characterization NMR_proc->Structure_Verification IR_proc->Structure_Verification MS_proc->Structure_Verification

Caption: Workflow for Spectral Data Acquisition and Analysis.

13C NMR Analysis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed protocol for analysis and a predicted spectral data summary.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry. Its structural elucidation is critical for confirming its identity and purity. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.[1] This guide outlines the predicted 13C NMR chemical shifts for this compound and provides a standardized experimental protocol for its analysis.

Predicted 13C NMR Data

Due to the absence of publicly available experimental 13C NMR data for this compound, the following chemical shifts have been predicted based on established substituent effects on the benzene ring and known chemical shifts for analogous structures, including substituted benzonitriles.[2][3][4] The chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity
C1 (C-CN)~104Singlet (s)
C2 (C-H)~112Doublet (d)
C3 (C-O-Cyclopentyl)~150Singlet (s)
C4 (C-OCH3)~155Singlet (s)
C5 (C-H)~114Doublet (d)
C6 (C-H)~126Doublet (d)
CN (Nitrile)~119Singlet (s)
OCH3~56Quartet (q)
C1' (Cyclopentyl)~81Doublet (d)
C2'/C5' (Cyclopentyl)~33Triplet (t)
C3'/C4' (Cyclopentyl)~24Triplet (t)

Note: These are predicted values and may vary from experimental results. The multiplicity is predicted based on a proton-coupled spectrum.

Experimental Protocols

The following section details the methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation
  • Dissolution: Dissolve approximately 10-50 mg of the synthesized and purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).[5] The choice of solvent should be based on the solubility of the compound and its non-interference with the spectral region of interest.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.0 ppm.[1]

NMR Data Acquisition

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.[5][6]

Table 2: Recommended NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency100 or 125 MHz
Pulse Sequencezgpg30 (or equivalent)
Relaxation Delay (d1)2.0 seconds
Acquisition Time (aq)1.0 - 2.0 seconds
Number of Scans (ns)1024 (or as needed for S/N)
Spectral Width (sw)200-250 ppm
Temperature298 K
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing: Manually phase the resulting spectrum to obtain a pure absorption lineshape for all peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).[7]

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of an organic compound.

G Figure 1: 13C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Compound in Deuterated Solvent Filter Filter into NMR Tube Dissolve->Filter Add_Standard Add Internal Standard (TMS) Filter->Add_Standard Setup Set Spectrometer Parameters (Pulse Sequence, Scans, etc.) Add_Standard->Setup Acquire Acquire Free Induction Decay (FID) Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Spectrum FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Peak_Pick Peak Picking & Analysis Reference->Peak_Pick

Caption: A flowchart outlining the key stages of 13C NMR analysis.

Logical Relationship of Substituent Effects

The predicted chemical shifts are based on the additive effects of the substituents on the benzonitrile core. The following diagram illustrates the electronic influence of the cyclopentyloxy and methoxy groups on the aromatic ring.

G Figure 2: Substituent Electronic Effects cluster_substituents Substituents Benzonitrile Benzonitrile Core Aromatic_Shifts Aromatic Carbon Chemical Shifts Benzonitrile->Aromatic_Shifts Influences Methoxy Methoxy Group (-OCH3) Methoxy->Benzonitrile Electron Donating (Resonance) Cyclopentyloxy Cyclopentyloxy Group (-OC5H9) Cyclopentyloxy->Benzonitrile Electron Donating (Resonance)

Caption: Influence of substituents on the benzonitrile core's 13C NMR shifts.

References

An In-depth Technical Guide on the Mechanism of Action of 3-(Cyclopentyloxy)-4-methoxybenzonitrile as a PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 3-(Cyclopentyloxy)-4-methoxybenzonitrile as a selective inhibitor of phosphodiesterase 4 (PDE4). While direct quantitative and structural data for this specific benzonitrile derivative are not extensively available in the public domain, its mechanism can be inferred from the well-established pharmacology of the 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore, a cornerstone of numerous potent and selective PDE4 inhibitors. This document synthesizes the current understanding of how this chemical moiety interacts with the PDE4 active site, the downstream consequences of this inhibition on intracellular signaling, and detailed protocols for its experimental evaluation.

Introduction to PDE4 and Its Role in Cellular Signaling

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes that play a crucial role in intracellular signal transduction by specifically hydrolyzing the second messenger, cyclic adenosine monophosphate (cAMP).[1] By converting cAMP to its inactive form, 5'-adenosine monophosphate (5'-AMP), PDE4 enzymes regulate the magnitude and duration of cAMP-mediated signaling pathways.[2] These pathways are integral to a multitude of cellular processes, particularly in inflammatory and immune cells.[2]

The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 distinct isoforms through alternative splicing.[2][3] These isoforms are differentially expressed across various cell types and are localized to specific subcellular compartments, allowing for precise control of cAMP signaling.[2] The catalytic domain of PDE4 isoforms is highly conserved, making it a challenging target for developing subtype-selective inhibitors.[4]

Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[2] This activation cascade ultimately modulates the transcription of various genes, leading to a broad range of anti-inflammatory and immunomodulatory effects.[2][5] Consequently, PDE4 has emerged as a significant therapeutic target for inflammatory conditions including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][3]

The PDE4-cAMP Signaling Pathway and Point of Inhibition

The canonical PDE4-cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the stimulation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. This compound, as a PDE4 inhibitor, intervenes at the point of cAMP degradation.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA PKA / EPAC cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Response Anti-inflammatory Response PKA->Response Leads to Inhibitor 3-(Cyclopentyloxy)-4- methoxybenzonitrile Inhibitor->PDE4 Inhibits

Figure 1. PDE4-cAMP signaling pathway and inhibition.

Molecular Mechanism of Action

Binding to the PDE4 Active Site

The inhibitory activity of compounds containing the 3-(cyclopentyloxy)-4-methoxyphenyl scaffold is attributed to their specific binding within the catalytic domain of the PDE4 enzyme. This active site is characterized by a deep hydrophobic pocket, which is crucial for the recognition of the cAMP substrate and competitive inhibitors.[2] Molecular modeling and structure-activity relationship (SAR) studies of related compounds, such as rolipram, have elucidated the key interactions.[2]

The active site of PDE4 contains two critical sub-pockets, often referred to as Q1 and Q2.[2] The 3-(cyclopentyloxy)-4-methoxyphenyl moiety of the inhibitor is positioned to take advantage of these hydrophobic pockets. Specifically:

  • The 4-methoxy group is thought to occupy the Q1 pocket .

  • The bulkier 3-cyclopentyloxy group fits into the larger Q2 pocket .[2]

These interactions are primarily hydrophobic in nature and are essential for the high affinity and selectivity of this class of inhibitors. The nitrile group of this compound likely engages in polar interactions within the active site, potentially with conserved residues or water molecules, further contributing to its binding affinity. While specific crystallographic data for this benzonitrile derivative is not available, its structural similarity to other potent inhibitors suggests a comparable binding mode.

Downstream Cellular Effects

By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. The elevated cAMP levels activate PKA and EPAC, which in turn phosphorylate a variety of downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[5] This cascade of events culminates in the modulation of gene expression, characteristically leading to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[2]

Downstream_Effects Inhibitor 3-(Cyclopentyloxy)-4- methoxybenzonitrile PDE4 PDE4 Inhibitor->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Blocks Degradation of PKA_EPAC ↑ PKA / EPAC Activity cAMP->PKA_EPAC Activates CREB ↑ pCREB PKA_EPAC->CREB Phosphorylates Gene_Transcription Modulated Gene Transcription CREB->Gene_Transcription Regulates Cytokines ↓ Pro-inflammatory Cytokines ↑ Anti-inflammatory Cytokines Gene_Transcription->Cytokines

Figure 2. Downstream signaling cascade of PDE4 inhibition.

Quantitative Analysis of PDE4 Inhibition

Table 1: In Vitro Inhibitory Activity of Reference PDE4 Inhibitors

CompoundPDE4 SubtypeIC50 (nM)Reference(s)
RoflumilastPDE4B0.84[2]
RoflumilastPDE4D0.68[2]
ApremilastPDE474[2]
PiclamilastPDE4B0.041
PiclamilastPDE4D0.021
SCH 351591PDE458[2]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

Experimental Protocols

The following sections provide detailed methodologies for assessing the inhibitory activity of this compound against PDE4 and its effects on cellular cAMP levels.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency (IC50) of a test compound against a recombinant PDE4 enzyme.[5][6]

Principle: The assay measures the change in polarization of a fluorescently labeled cAMP (FAM-cAMP) upon its hydrolysis by PDE4. The small, free-rotating FAM-cAMP has a low FP value. When hydrolyzed to 5'-AMP, a binding agent in the assay mix captures the product, forming a larger, slower-tumbling complex with a high FP value. An inhibitor will prevent this hydrolysis, resulting in a low FP signal.

FP_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor add_inhibitor Add Inhibitor to 384-well Plate prep_inhibitor->add_inhibitor add_enzyme Add Recombinant PDE4 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Initiate Reaction with FAM-cAMP Substrate pre_incubate->add_substrate incubate Incubate (60 min) add_substrate->incubate add_binder Terminate Reaction & Add Binding Agent incubate->add_binder final_incubate Incubate (60 min) add_binder->final_incubate read_fp Read Fluorescence Polarization final_incubate->read_fp analyze Calculate % Inhibition and IC50 read_fp->analyze end End analyze->end

Figure 3. Workflow for the in vitro PDE4 FP assay.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B)

  • FAM-cAMP substrate

  • PDE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Binding Agent (specific to the assay kit)

  • This compound (test compound)

  • Roflumilast or Rolipram (positive control)

  • DMSO

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound and positive control in DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well (except for "no enzyme" controls).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of this solution to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Binding: Add the Binding Agent solution as per the manufacturer's instructions to stop the reaction and bind the hydrolyzed product.

  • Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the high (enzyme + DMSO) and low (no enzyme or maximum inhibition) controls.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.

Cell-Based cAMP Measurement Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay to measure changes in intracellular cAMP levels in response to treatment with this compound.[7]

Principle: This is a competitive immunoassay.[7] Free cAMP produced by the cells competes with a fluorescently labeled cAMP tracer (e.g., Eu-cAMP) for binding to an anti-cAMP antibody coupled to an acceptor fluorophore (e.g., ULight).[7] When the tracer binds to the antibody, FRET occurs. An increase in cellular cAMP displaces the tracer from the antibody, leading to a decrease in the FRET signal, which is proportional to the amount of cAMP produced.[7]

Materials:

  • A suitable cell line (e.g., HEK293 cells)

  • Cell culture medium and reagents

  • This compound (test compound)

  • Forskolin (a direct adenylyl cyclase activator)

  • TR-FRET cAMP assay kit (containing Eu-cAMP tracer, ULight-anti-cAMP antibody, and lysis/detection buffer)

  • 384-well white microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 384-well white plate at an optimized density and allow them to attach overnight.[8]

  • Compound Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 30-60 minutes).

  • Cell Stimulation: Stimulate the cells with an agonist or forskolin to induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

  • Cell Lysis and Detection: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody, prepared in the provided lysis/detection buffer, to each well.[7]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for cell lysis and the competitive binding reaction to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal at the appropriate emission wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) on a compatible plate reader.[7]

Data Analysis:

  • Calculate the TR-FRET ratio (e.g., Emission665nm / Emission615nm).

  • Generate a cAMP standard curve using the provided standards.

  • Convert the TR-FRET ratios from the experimental wells into cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the inhibitor concentration to determine the EC50 (the concentration of inhibitor that produces a half-maximal increase in cAMP).

Conclusion

This compound is a putative PDE4 inhibitor that leverages the well-characterized 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore. Its mechanism of action is predicated on the competitive inhibition of the PDE4 catalytic site, leading to an accumulation of intracellular cAMP and the subsequent activation of anti-inflammatory signaling pathways. While direct experimental validation for this specific molecule is needed, the extensive research on structurally related compounds provides a robust framework for understanding its biological activity and for its further development as a potential therapeutic agent. The experimental protocols detailed herein offer a clear path for the comprehensive in vitro and cell-based characterization of this and other novel PDE4 inhibitors.

References

A Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzonitrile as a Precursor for Phosphodiesterase-4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase-4 (PDE4) is a critical enzyme family that regulates intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a vital second messenger. The inhibition of PDE4 has emerged as a significant therapeutic strategy for a multitude of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[1] By blocking the degradation of cAMP, PDE4 inhibitors increase its intracellular concentration, leading to the suppression of inflammatory responses.

Central to the synthesis of many potent and selective PDE4 inhibitors is the catechol ether moiety. 3-(Cyclopentyloxy)-4-methoxybenzonitrile is a key chemical intermediate that serves as a foundational building block for this critical pharmacophore. Its structure provides the necessary arrangement for effective interaction with the hydrophobic pockets of the PDE4 active site. This technical guide explores the role of this compound as a precursor, detailing the relevant signaling pathways, synthetic routes, and the experimental protocols used to evaluate the resulting inhibitors.

The Role of PDE4 in Cellular Signaling

PDE4 enzymes are the most prevalent PDE isoforms within immune and inflammatory cells. Their primary function is to inactivate cAMP by hydrolyzing it to adenosine 5'-monophosphate (AMP), thus terminating cAMP-mediated signaling pathways.

Mechanism of Action of PDE4 Inhibitors:

  • Inhibition of cAMP Hydrolysis: PDE4 inhibitors directly bind to the active site of the PDE4 enzyme, preventing it from breaking down cAMP.

  • Elevation of Intracellular cAMP: This inhibition leads to an accumulation of intracellular cAMP.

  • Downstream Signaling: Elevated cAMP levels activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).

  • Anti-Inflammatory Response: Activation of PKA and EPAC leads to a cascade of events, including the phosphorylation of the cAMP-responsive element-binding protein (CREB), which ultimately suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-17) and promotes the synthesis of anti-inflammatory cytokines.[2][3]

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA_EPAC PKA / EPAC cAMP->PKA_EPAC Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Response Anti-inflammatory Response PKA_EPAC->Response Leads to Inhibitor PDE4 Inhibitor (e.g., Piclamilast) Inhibitor->PDE4 Inhibits

Figure 1. Simplified signaling pathway of PDE4 inhibition.

This compound: A Key Precursor

This benzonitrile derivative is a valuable starting material in medicinal chemistry due to the presence of the 3-(cyclopentyloxy)-4-methoxy phenyl group, which is a key structural feature in several potent PDE4 inhibitors, including Piclamilast and Roflumilast.[4]

Table 1: Physicochemical Properties of the Precursor and Key Intermediate

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 159783-16-1 C₁₃H₁₅NO₂ 217.26

| 3-(Cyclopentyloxy)-4-methoxybenzoic acid | 144036-17-9 | C₁₃H₁₆O₄ | 236.27 |

The nitrile group of this compound is a versatile functional group that can be readily converted into a carboxylic acid. This acid can then be activated, typically as an acid chloride, for subsequent coupling with an appropriate amine to form the final amide-containing PDE4 inhibitor.

Synthetic_Workflow start 3-(Cyclopentyloxy)-4- methoxybenzonitrile step1 Hydrolysis (e.g., NaOH, H₂O) start->step1 intermediate1 3-(Cyclopentyloxy)-4- methoxybenzoic acid step1->intermediate1 step2 Chlorination (e.g., SOCl₂) intermediate1->step2 intermediate2 3-(Cyclopentyloxy)-4- methoxybenzoyl chloride step2->intermediate2 step3 Amide Coupling (e.g., 4-amino-3,5- dichloropyridine, Base) intermediate2->step3 end Final PDE4 Inhibitor (e.g., Piclamilast) step3->end

Figure 2. General synthetic workflow from the nitrile precursor.

Prominent PDE4 Inhibitors and Potency

The catechol ether structure, for which this compound is a precursor, is present in many highly potent PDE4 inhibitors. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Potency of Selected PDE4 Inhibitors

Compound PDE4 Subtype(s) IC₅₀ Reference
Roflumilast PDE4B / PDE4D 0.84 nM / 0.68 nM [4]
Apremilast PDE4 74 nM [4]
Piclamilast PDE4B / PDE4D 41 pM / 21 pM [4]
Crisaborole PDE4 750 nM (0.75 µM) [5][6]

| Rolipram | PDE4 | ~109 nM |[7] |

Note: IC₅₀ values can vary depending on the specific assay conditions and PDE4 isoform used.

Experimental Protocols

A. Synthesis of Piclamilast

Piclamilast is a second-generation PDE4 inhibitor that can be synthesized from intermediates derived from this compound. The final step involves the formation of an amide bond.

Protocol: Amide Coupling to form Piclamilast

  • Reactant Preparation: In a suitable reaction vessel, suspend 4-amino-3,5-dichloropyridine and a base (e.g., potassium tert-butoxide) in an appropriate anhydrous solvent (e.g., dimethylformamide).

  • Addition of Acid Chloride: Slowly add a solution of 3-(cyclopentyloxy)-4-methoxybenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the suspension while stirring vigorously. Maintain the reaction temperature between 15-40°C.

  • Reaction Monitoring: Monitor the reaction for completion using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, slowly add water to the mixture. Adjust the pH to 2-3 with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry under a vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system to yield pure 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridinyl)-4-methoxybenzamide (Piclamilast).

B. In Vitro Evaluation: Fluorescence Polarization (FP) Assay

The Fluorescence Polarization (FP) assay is a robust, homogeneous method suitable for high-throughput screening of PDE4 inhibitors.[8][9][10]

Assay Principle: The assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

  • Low FP: In the absence of PDE4 activity (or in the presence of a potent inhibitor), the small FAM-cAMP tumbles rapidly in solution, resulting in low fluorescence polarization.

  • High FP: When PDE4 is active, it hydrolyzes FAM-cAMP to FAM-AMP. A proprietary binding agent in the assay kit then binds to the phosphate group of the resulting FAM-AMP, forming a large molecular complex. This complex tumbles slowly, leading to a high fluorescence polarization signal.[10]

FP_Assay_Workflow A 1. Prepare Reagents (Buffer, Inhibitor, Enzyme, Substrate) B 2. Plate Setup Add buffer, inhibitor/vehicle to 384-well plate A->B C 3. Add PDE4 Enzyme Incubate for 15 min B->C D 4. Initiate Reaction Add FAM-cAMP substrate C->D E 5. Incubate 60 min at room temperature D->E F 6. Stop Reaction & Bind Product Add Binding Agent E->F G 7. Final Incubation 30 min, protected from light F->G H 8. Read Plate Measure Fluorescence Polarization G->H I 9. Data Analysis Calculate % Inhibition and IC₅₀ H->I

Figure 3. General workflow for an in vitro PDE4 FP assay.

Detailed Protocol: Fluorescence Polarization (FP) Assay [8][10]

  • Compound Preparation: Prepare serial dilutions of the test inhibitor and a positive control (e.g., Roflumilast) in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration should typically be kept below 1%.

  • Assay Plate Preparation (384-well format):

    • Add 5 µL of the diluted test compound, positive control, or vehicle (DMSO in assay buffer for 0% and 100% inhibition controls) to the appropriate wells.

  • Enzyme Addition:

    • Dilute recombinant human PDE4 enzyme in cold assay buffer to a pre-determined optimal concentration.

    • Add 5 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells.

  • Reaction Initiation:

    • Prepare a working solution of the fluorescently labeled cAMP substrate (FAM-cAMP) in assay buffer.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells. The final reaction volume is 20 µL.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Add 10 µL of the prepared Binding Agent solution to all wells to stop the reaction.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow for binding.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters (e.g., λex ≈ 485 nm, λem ≈ 530 nm).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the high and low controls. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

C. Analytical Characterization

The purity and identity of the synthesized inhibitors must be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A well-developed reversed-phase HPLC method can separate the final product from any remaining starting materials or by-products.[11]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is used to confirm the molecular weight of the synthesized compound, providing crucial evidence for its structural identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the final compound and all synthetic intermediates.

Conclusion

This compound is a highly valuable and versatile precursor in the development of potent phosphodiesterase-4 inhibitors. Its core structure is integral to the pharmacophore responsible for high-affinity binding to the PDE4 enzyme. A thorough understanding of its synthetic transformations, coupled with robust in vitro and analytical protocols, is essential for researchers and scientists working to discover and develop novel anti-inflammatory therapeutics targeting the PDE4 pathway. The methodologies and data presented in this guide provide a foundational framework for professionals in the field of drug development.

References

An In-depth Technical Guide to the Solubility of 3-(Cyclopentyloxy)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Cyclopentyloxy)-4-methoxybenzonitrile. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted solubility based on its chemical structure and the known properties of related compounds. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in various solvents, a critical step in drug development and chemical research.

Introduction to this compound

This compound is an aromatic organic compound with the molecular formula C₁₃H₁₅NO₂.[] Its structure features a benzonitrile core substituted with a methoxy group and a cyclopentyloxy group. The presence of the polar cyano (-C≡N) and ether (-O-) functionalities, combined with the non-polar carbocyclic and aromatic rings, suggests a nuanced solubility profile. Understanding this profile is essential for its application in areas such as medicinal chemistry, materials science, and organic synthesis.

Predicted Solubility Profile

The parent compound, benzonitrile, is slightly soluble in water but miscible with many common organic solvents.[4][5] The introduction of the cyclopentyloxy and methoxy groups to the benzonitrile structure increases its molecular weight and lipophilicity. The bulky, non-polar cyclopentyloxy group is expected to decrease its solubility in polar solvents like water, while the methoxy group may slightly enhance polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleThe large non-polar cyclopentyloxy and aromatic moieties are expected to dominate, leading to poor solvation by highly polar, hydrogen-bonding solvents.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneSoluble to Very SolubleThese solvents can effectively solvate the polar nitrile and ether groups without the steric hindrance of hydrogen bonding, while also accommodating the non-polar parts of the molecule. Benzonitrile itself is very soluble in acetone.[5]
Non-Polar Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM)Soluble to Very SolubleThe significant non-polar character of the cyclopentyloxy and benzene rings suggests good solubility in non-polar and weakly polar organic solvents.[2] Benzonitrile is miscible with diethyl ether and soluble in benzene and carbon tetrachloride.[5]
Acidic/Basic (Aqueous) 5% Aqueous HCl, 5% Aqueous NaOHLikely InsolubleThe molecule does not possess strongly acidic or basic functional groups that would be protonated or deprotonated to form a more soluble salt in acidic or basic aqueous solutions.[6]

Note: This table presents predicted solubilities and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

To obtain quantitative and accurate solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a solid organic compound like this compound.

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, toluene, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure: [7]

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add the selected solvent dropwise, starting with 0.5 mL.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid against a contrasting background.

  • If the solid has not fully dissolved, continue to add the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 3 mL.

  • Record the compound as "soluble," "partially soluble," or "insoluble" at an approximate concentration.

This is a widely accepted method for determining thermodynamic solubility.

Materials:

  • This compound

  • Chosen solvent

  • Analytical balance

  • Scintillation vials or flasks with sealed caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial, ensuring there will be undissolved solid after equilibration.

  • Accurately pipette a known volume of the solvent into the vial.

  • Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C) to equilibrate. The time to reach equilibrium should be determined empirically but is typically 24-72 hours.

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved solids.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC or UV-Vis method against a standard curve.

  • The solubility is expressed in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of an organic compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess solute B Add known volume of solvent A->B to vial C Seal vial and place in shaker bath at constant temp B->C D Shake for 24-72 hours C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute filtrate F->G H Quantify concentration (e.g., via HPLC) G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: General workflow for quantitative solubility determination.

Conclusion

While experimental data on the solubility of this compound is scarce, its molecular structure suggests it is likely to be soluble in a range of polar aprotic and non-polar organic solvents, with poor solubility in aqueous and polar protic media. For drug development professionals and researchers, the provided experimental protocols offer a robust framework for determining precise solubility values, which are crucial for formulation, purification, and various other applications. The systematic approach outlined in this guide will enable the generation of reliable data to support further research and development involving this compound.

References

In Vitro Evaluation of 3-(Cyclopentyloxy)-4-methoxybenzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of 3-(cyclopentyloxy)-4-methoxybenzonitrile and its derivatives, a class of compounds predominantly investigated for their potent inhibitory effects on phosphodiesterase 4 (PDE4). This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: Targeting Phosphodiesterase 4

This compound derivatives have emerged as a significant area of research in drug discovery, primarily due to their activity as inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a crucial enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes, including inflammation and memory. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn modulates downstream signaling pathways, leading to anti-inflammatory effects and potential cognitive enhancement.

The core structure, featuring a cyclopentyloxy and a methoxy group on a benzonitrile scaffold, has been subjected to extensive medicinal chemistry efforts to optimize potency, selectivity for PDE4 isoforms (A, B, C, and D), and pharmacokinetic properties. This guide focuses on the in vitro methodologies used to characterize these derivatives and the key findings from these studies.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of selected this compound derivatives against PDE4 enzymes and their effects on cellular inflammatory responses.

Table 1: PDE4 Inhibitory Activity of Selected Derivatives

Compound IDPDE4 IsoformIC50 (µM)Reference CompoundIC50 (µM)
GEBR-7b PDE4D31.91Rolipram-
GEBR-11b PDE4D30.19Rolipram-
GEBR-54 PDE4D34.6Rolipram-
GEBR-32a PDE4D31.0Rolipram-
Compound 12 PDE4D0.24Berberine-
LASSBio-448 PDE4A0.7Rolipram-
PDE4B1.4
PDE4C1.1
PDE4D4.7

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data is compiled from multiple sources. A hyphen (-) indicates that the data was not provided in the cited literature.

Table 2: Inhibition of TNF-α Production in LPS-Stimulated RAW264.7 Cells

Compound IDConcentration (µM)% Inhibition of TNF-αReference Compound% Inhibition of TNF-α
Compound 5 -Most potent in series--
Compound 6 -Most potent in series--

Note: Specific IC50 values for TNF-α inhibition by these specific derivatives are not consistently reported in the public domain. The studies describe these compounds as the most potent within their respective series.[1][2]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound derivatives is the inhibition of PDE4, which leads to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), culminating in the suppression of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_EPAC PKA / EPAC (Activated) cAMP->PKA_EPAC Activates PDE4 PDE4 cAMP->PDE4 AMP AMP Inflammation Decreased Inflammation (e.g., TNF-α) PKA_EPAC->Inflammation PDE4_Inhibitor 3-(Cyclopentyloxy)-4- methoxybenzonitrile Derivatives PDE4_Inhibitor->PDE4 Inhibits PDE4->AMP Hydrolyzes

Caption: PDE4 Inhibition Signaling Pathway.

The in vitro evaluation of these compounds typically follows a standardized workflow, beginning with the synthesis of the derivatives, followed by biochemical and cell-based assays to determine their potency and efficacy.

Experimental_Workflow Start Synthesis of This compound Derivatives Biochemical_Assay Biochemical PDE4 Inhibition Assay Start->Biochemical_Assay Determine_IC50 Determine IC50 Values and Isoform Selectivity Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays Determine_IC50->Cell_Based_Assay cAMP_Measurement Intracellular cAMP Measurement Cell_Based_Assay->cAMP_Measurement TNF_Alpha_Inhibition TNF-α Inhibition Assay (e.g., in RAW264.7 cells) Cell_Based_Assay->TNF_Alpha_Inhibition Analyze_Results Data Analysis and Structure-Activity Relationship (SAR) Studies cAMP_Measurement->Analyze_Results TNF_Alpha_Inhibition->Analyze_Results

Caption: In Vitro Evaluation Workflow.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

PDE4 Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency (IC50) of the test compounds against specific PDE4 isoforms.

Materials:

  • Recombinant human PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D)

  • [³H]-cAMP (specific activity ~25-35 Ci/mmol)

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion exchange resin (e.g., Dowex 1x8)

  • Assay buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail and vials

  • Microplate and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • In a microplate, add the assay buffer, the test compound dilution (or vehicle for control), and the recombinant PDE4 enzyme.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding [³H]-cAMP to a final concentration of 1 µM.

  • Incubate the reaction mixture for 20 minutes at 30°C. The incubation time should be optimized to ensure that less than 20% of the substrate is hydrolyzed in the control wells.

  • Stop the reaction by boiling the microplate for 2 minutes, followed by cooling on ice.

  • Add snake venom nucleotidase and incubate for a further 10 minutes at 30°C to convert the [³H]-AMP to [³H]-adenosine.

  • Add a slurry of the anion exchange resin to bind the unreacted [³H]-cAMP.

  • Centrifuge the microplate to pellet the resin.

  • Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value using non-linear regression analysis.

Intracellular cAMP Measurement Assay

Objective: To measure the effect of PDE4 inhibitors on intracellular cAMP levels in a cellular context.

Materials:

  • A suitable cell line (e.g., HEK293, U937)

  • Cell culture medium and supplements

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds dissolved in DMSO

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Seed the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

  • The following day, replace the culture medium with serum-free medium containing the test compounds at various concentrations. Incubate for 30-60 minutes.

  • Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1 µM) to induce cAMP production. Incubate for a further 15-30 minutes.

  • Lyse the cells according to the protocol of the chosen cAMP assay kit.

  • Measure the cAMP concentration in the cell lysates using the assay kit and a microplate reader.

  • Construct a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal increase in cAMP).

TNF-α Inhibition Assay

Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring their ability to inhibit TNF-α production in stimulated immune cells.

Materials:

  • Murine macrophage cell line (e.g., RAW264.7) or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • A commercial mouse or human TNF-α ELISA kit

  • Microplate reader for ELISA

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of approximately 1-2 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the cells for 4-24 hours. The optimal incubation time should be determined empirically.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value. A cell viability assay (e.g., MTT or LDH) should be performed in parallel to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.

Conclusion

The in vitro evaluation of this compound derivatives has established them as a promising class of PDE4 inhibitors. The methodologies outlined in this guide provide a robust framework for their characterization, from initial screening of their enzymatic inhibitory potency to the assessment of their functional effects in cellular models of inflammation. The quantitative data and structure-activity relationships derived from these assays are crucial for the rational design and development of novel therapeutic agents targeting PDE4 for a range of inflammatory and neurological disorders. Further research will likely focus on optimizing isoform selectivity and improving the overall drug-like properties of these compounds.

References

Structure-activity relationship (SAR) studies of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Launching SAR Investigation

I'm now starting a thorough search for structure-activity relationship studies centered on 3-(cyclopentyloxy)-4-methoxyphenyl derivatives. I'm especially interested in understanding their biological targets and how they are used in therapy.

Detailing Activity Metrics

I'm now diving into the literature to pinpoint specific 3-(cyclopentyloxy)-4-methoxyphenyl derivatives. I'm collecting all available quantitative data like IC50/EC50 values. Crucially, I'm noting the experimental protocols employed in these activity assays, building a solid base for the next phase.

Investigating SAR Insights

I've made headway in my research, finding pertinent articles detailing the structure-activity relationships of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives. Phosphodiesterase (PDE) seems to be the primary biological target for these compounds, and I'm diving deeper into that. My next step will be to synthesize a number of these compounds to see how they interact.

Analyzing Initial Data Gaps

My preliminary findings point to some 3-(cyclopentyloxy)-4-methoxyphenyl derivatives potentially inhibiting TNF-alpha. However, I need full-text articles to get hard data and detailed procedures. I'm focusing on the signaling pathways involved, like those for 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone and related compounds, to build the necessary tables and diagrams.

Uncovering Data Needs

The literature review revealed some compounds, including 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone and related forms, showing potential as TNF-alpha inhibitors. I'm prioritizing full-text articles now. I've only got abstracts, and they don't give the precise SAR data and detailed methods I need. I'm zeroing in on cAMP signaling linked to PDE4 inhibition for diagram creation.

Gathering More Specifics

I've been drilling down on the search results, and some key papers have surfaced describing the synthesis and structure-activity relationships of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives as PDE4 inhibitors. They also contain information about for their use in therapeutic applications.

Seeking Quantitative Data

I've made headway, though I still need specifics. The search yielded details on synthesis, SAR, and assays for PDE4 and TNF-alpha inhibition. I uncovered resources on assay protocols (FP, TR-FRET), and the PDE4-cAMP pathway, providing valuable context. My current hurdle is locating the IC50 values. Abstracts hint at potent compounds, like GEBR-7b and Noble derivatives, but the critical data resides, alas, within the full-text articles.

Focusing on Data Extraction

I've made progress in refining the search. Now, I'm focusing on retrieving full-text articles that describe the SAR of the 3-(cyclopentyloxy)-4-methoxyphenyl derivatives. My goal is to obtain the quantitative data I need to fulfill the prompt, especially IC50 values. I've identified several key papers, including those mentioning GEBR-7b and Noble derivatives. Next, I'll extract the SAR data.

Reviewing Key Literature

I've made solid headway in gathering crucial literature. Several seminal research articles are now in hand, detailing the synthesis and structure-activity relationships of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives, particularly regarding their activity. This groundwork is starting to feel quite robust.

Analyzing Quantitative Data Gaps

I've uncovered crucial data gaps. While I have the synthesis and SAR information on 3-(cyclopentyloxy)-4-methoxyphenyl derivatives, focusing on PDE4 inhibitors and TNF-alpha, I'm missing comprehensive IC50/EC50 values in a structured table. Full-text access is now paramount to extract this crucial quantitative SAR. I will focus on extracting this data next.

Securing Full-Text Access

I've made headway in gaining access to the full text of key SAR studies. Successfully pinpointing sources for the necessary quantitative data is now the goal. I anticipate that extracting the missing IC50/EC50 values from these full-text resources will prove fruitful for data compilation.

Methodological & Application

Application Notes and Protocols: The Role of 3-(Cyclopentyloxy)-4-methoxybenzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)-4-methoxybenzonitrile serves as a crucial building block in the synthesis of potent and selective phosphodiesterase-4 (PDE4) inhibitors. While the nitrile itself is not the active pharmacophore, its structural motif is integral to the development of advanced therapeutic agents targeting inflammatory diseases. This document provides detailed application notes and protocols for utilizing compounds derived from this key intermediate in drug discovery, with a particular focus on Piclamilast (RP 73401), a notable PDE4 inhibitor synthesized from this compound. These guidelines are intended for researchers and professionals engaged in the discovery and development of novel anti-inflammatory drugs for conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3]

Mechanism of Action: PDE4 Inhibition

The primary therapeutic target of compounds derived from this compound is phosphodiesterase-4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating the activity of immune and inflammatory cells.[1][2] By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn suppresses the activity of various inflammatory cells, including mast cells, neutrophils, eosinophils, and T lymphocytes.[1][4] This ultimately results in a broad anti-inflammatory effect, including the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α).[4][5]

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory\nStimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) GPCR GPCR Pro-inflammatory\nStimuli (e.g., LPS)->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP (Inactive) cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP Degrades CREB CREB (Inactive) PKA->CREB Phosphorylates Pro-inflammatory\nCytokines (e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α) PKA->Pro-inflammatory\nCytokines (e.g., TNF-α) Inhibits Production pCREB pCREB (Active) CREB->pCREB Anti-inflammatory\nGenes Anti-inflammatory Genes pCREB->Anti-inflammatory\nGenes Promotes Transcription Inhibitor Piclamilast (from precursor) Inhibitor->PDE4 Inhibits

Figure 1: PDE4 Signaling Pathway and Inhibition.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of Piclamilast, a representative PDE4 inhibitor derived from this compound.

Table 1: In Vitro PDE4 Inhibitory Activity of Piclamilast

Enzyme SourceIC50 (nM)Reference
Human Neutrophils1
Pig Aorta16[6]
Eosinophil Soluble2[6]
General PDE41.2[7]
PDE4B0.041[8][9]
PDE4D0.021[8][9]

Table 2: Selectivity Profile of Piclamilast

PDE IsoformIC50 (µM)Fold Selectivity vs. PDE4Reference
PDE1>100>19,000[6]
PDE240>19,000[6]
PDE3>100>19,000[6]
PDE514>19,000[6]

Table 3: Inhibition of Inflammatory Responses by Piclamilast

AssayCell TypeStimulusIC50 (nM)Reference
LTB4 SynthesisHuman Neutrophils-2
TNF-α ProductionHuman MonocytesLPS~9.2[10]

Experimental Protocols

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the in vitro potency of test compounds against PDE4 using a fluorescence polarization (FP) assay.

FP_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of test compound (e.g., Piclamilast) start->prep_inhibitor add_inhibitor Add inhibitor dilutions to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant human PDE4 enzyme add_enzyme Add diluted PDE4 enzyme prep_enzyme->add_enzyme prep_substrate Prepare FAM-cAMP substrate solution initiate_reaction Initiate reaction by adding FAM-cAMP prep_substrate->initiate_reaction add_inhibitor->add_enzyme add_enzyme->initiate_reaction incubate Incubate at room temperature for 60 min initiate_reaction->incubate terminate_reaction Add Binding Agent to stop reaction incubate->terminate_reaction incubate_bind Incubate for 30 min to allow binding terminate_reaction->incubate_bind read_plate Measure Fluorescence Polarization (FP) incubate_bind->read_plate analyze_data Calculate % Inhibition and determine IC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Fluorescence Polarization (FP) Assay Workflow.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-labeled cAMP substrate (FAM-cAMP)

  • Assay buffer (e.g., Tris-HCl based buffer with MgCl2 and BSA)

  • Test compound (e.g., Piclamilast) and DMSO for dilution

  • Binding agent (specific to the assay kit)

  • 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Assay Plate Setup: Add 5 µL of each compound dilution to the appropriate wells of a 384-well plate. Include wells for "No Inhibitor" (vehicle control) and "Blank" (assay buffer only).

  • Substrate Addition: Dilute the FAM-cAMP substrate to the desired working concentration in assay buffer and add 5 µL to all wells.

  • Enzyme Addition and Reaction Initiation: Dilute the PDE4 enzyme to its working concentration in assay buffer. To all wells except the "Blank", add 10 µL of the diluted enzyme to start the reaction.

  • Incubation: Gently agitate the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 60 µL of the diluted Binding Agent to all wells to stop the enzymatic reaction.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding.

  • Data Acquisition: Measure the fluorescence polarization using a microplate reader.

  • Data Analysis: Correct for the blank, calculate the percentage of inhibition for each compound concentration relative to the "No Inhibitor" control, and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro TNF-α Inhibition Assay in Human Whole Blood

This protocol measures the effect of a PDE4 inhibitor on TNF-α production in a physiologically relevant ex vivo model.

Materials:

  • Fresh human venous blood collected in heparin-containing tubes

  • RPMI 1640 medium

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., Piclamilast) and DMSO for dilution

  • 96-well plates

  • Human TNF-α ELISA kit

Procedure:

  • Blood Dilution: Dilute the fresh human blood 1:1 with RPMI 1640 medium.

  • Compound Incubation: Aliquot the diluted blood into 96-well plates. Add varying concentrations of the test compound or vehicle control and pre-incubate for 1 hour at 37°C.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to induce TNF-α production.

  • Incubation: Incubate the plates for 4 to 24 hours at 37°C in a humidified incubator.

  • Plasma Collection: Centrifuge the plates to separate plasma from blood cells. Collect the plasma supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compound by plotting the percentage of TNF-α inhibition against the log concentration of the inhibitor.

In Vivo Animal Models of Airway Inflammation

Compounds derived from this compound can be evaluated in animal models of asthma and COPD to assess their in vivo efficacy.

Commonly Used Animal Models:

  • Mice, Rats, and Guinea Pigs: These are frequently used to model different aspects of COPD and asthma.[11]

  • Induction of Inflammation: Airway inflammation can be induced by exposure to cigarette smoke, intranasal or intra-tracheal lipopolysaccharide (LPS), or elastase.[11] Combination inducers can also be used to create models that mimic various features of the human diseases.[11]

General Protocol Outline (LPS-induced lung inflammation in mice):

  • Acclimatization: Acclimate animals to the housing conditions.

  • Compound Administration: Administer the test compound (e.g., Piclamilast) or vehicle via the desired route (e.g., oral, intraperitoneal, or inhalation) at a specified time before LPS challenge.

  • LPS Challenge: Administer LPS intranasally or intratracheally to induce lung inflammation.

  • Sample Collection: At a predetermined time point after the LPS challenge, euthanize the animals and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

  • Analysis:

    • BAL Fluid: Perform total and differential cell counts to assess inflammatory cell infiltration (e.g., neutrophils). Measure cytokine levels (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.

    • Lung Tissue: Process lung tissue for histopathological analysis to evaluate inflammation and tissue damage.

Conclusion

This compound is a valuable starting material for the synthesis of potent PDE4 inhibitors with significant potential in the treatment of inflammatory diseases. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize and evaluate compounds derived from this important chemical intermediate in their drug discovery programs. The detailed methodologies for in vitro and in vivo assays will aid in the characterization of novel PDE4 inhibitors and their advancement toward clinical development.

References

Application Notes and Protocols: 3-(Cyclopentyloxy)-4-methoxybenzonitrile in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)-4-methoxybenzonitrile is a compound of interest in the study of inflammatory diseases due to its structural similarity to known phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a critical enzyme in the inflammatory cascade, primarily expressed in immune cells.[1][2][3] By inhibiting PDE4, intracellular levels of cyclic adenosine monophosphate (cAMP) are increased, leading to a broad spectrum of anti-inflammatory effects.[1] This mechanism effectively suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory molecules, making PDE4 inhibitors a promising therapeutic strategy for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[2][3][4][5] These application notes provide a comprehensive overview of the potential use of this compound in preclinical inflammatory disease models, including its mechanism of action, experimental protocols, and representative data.

Mechanism of Action

The primary mechanism of action of this compound, as a putative PDE4 inhibitor, is the modulation of intracellular cAMP levels. PDE4 enzymes hydrolyze cAMP, and their inhibition leads to an accumulation of this second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various transcription factors, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), and the upregulation of the anti-inflammatory cytokine interleukin-10 (IL-10).[5]

PDE4_Inhibition_Pathway Mechanism of Action of this compound cluster_cell Inflammatory Cell cluster_drug PDE4 PDE4 cAMP_hydrolysis cAMP Hydrolysis PDE4->cAMP_hydrolysis cAMP cAMP cAMP_hydrolysis->cAMP | PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) CREB->Pro_inflammatory | Anti_inflammatory Anti-inflammatory Cytokine (IL-10) CREB->Anti_inflammatory Drug 3-(Cyclopentyloxy)-4- methoxybenzonitrile Drug->PDE4 Inhibits

Caption: PDE4 Inhibition Pathway

In Vitro Applications & Protocols

PDE4 Enzyme Activity Assay

Objective: To determine the direct inhibitory effect of this compound on PDE4 enzyme activity.

Protocol:

  • Recombinant human PDE4B or PDE4D is incubated with varying concentrations of this compound.

  • The reaction is initiated by the addition of cAMP as a substrate.

  • The reaction is allowed to proceed for a specified time at 37°C and then terminated.

  • The amount of remaining cAMP or the product, 5'-AMP, is quantified using a suitable method, such as a competitive immunoassay or high-performance liquid chromatography (HPLC).

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity in Macrophages

Objective: To assess the ability of this compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Culture RAW 264.7 macrophage cells or primary bone marrow-derived macrophages.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO).

  • Cytokine levels can be quantified using ELISA kits, and NO production can be assessed using the Griess reagent.

  • Cell viability should be assessed in parallel using an MTT assay to rule out cytotoxicity.

In_Vitro_Workflow In Vitro Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture RAW 264.7 Macrophages Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant MTT MTT Assay for Viability Stimulation->MTT ELISA ELISA for TNF-α, IL-6 Supernatant->ELISA Griess Griess Assay for NO Supernatant->Griess

Caption: In Vitro Experimental Workflow

Representative In Vitro Data
ExperimentCell TypeStimulantCompound Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)NO Inhibition (%)
Macrophage AssayRAW 264.7LPS (1 µg/mL)0.125 ± 420 ± 318 ± 5
155 ± 648 ± 545 ± 7
1085 ± 878 ± 775 ± 9

Data are presented as mean ± standard deviation and are representative of a typical PDE4 inhibitor.

In Vivo Applications & Protocols

LPS-Induced Systemic Inflammation in Mice

Objective: To evaluate the in vivo efficacy of this compound in a model of acute systemic inflammation.

Protocol:

  • Acclimate BALB/c mice for at least one week.

  • Administer this compound or vehicle control orally or via intraperitoneal injection.

  • After a specified pre-treatment time (e.g., 1 hour), inject mice with a sublethal dose of LPS (e.g., 1 mg/kg, i.p.).

  • At a predetermined time point post-LPS injection (e.g., 2 hours), collect blood via cardiac puncture.

  • Measure serum levels of TNF-α and IL-6 using ELISA to assess the systemic inflammatory response.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory effect of this compound on acute local inflammation.

Protocol:

  • Acclimate Wistar rats for at least one week.

  • Administer this compound or vehicle control orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

In_Vivo_Workflow In Vivo Experimental Workflow (LPS Model) cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_analysis Analysis Acclimation Acclimate BALB/c Mice Compound_Admin Administer Compound/Vehicle Acclimation->Compound_Admin LPS_Injection Inject LPS Compound_Admin->LPS_Injection Blood_Collection Collect Blood LPS_Injection->Blood_Collection ELISA Measure Serum Cytokines (TNF-α, IL-6) Blood_Collection->ELISA

Caption: In Vivo Experimental Workflow

Representative In Vivo Data
ModelAnimalCompound Dose (mg/kg, p.o.)EndpointInhibition (%)
LPS-Induced InflammationMouse1Serum TNF-α35 ± 5
10Serum TNF-α65 ± 8
Carrageenan-Induced EdemaRat1Paw Edema (3h)28 ± 6
10Paw Edema (3h)52 ± 7

Data are presented as mean ± standard deviation and are representative of a typical PDE4 inhibitor.

Conclusion

This compound, as a potential PDE4 inhibitor, represents a promising candidate for the development of novel anti-inflammatory therapeutics. The protocols and representative data provided herein offer a framework for the preclinical evaluation of this compound in relevant inflammatory disease models. Further studies are warranted to fully characterize its pharmacological profile, including selectivity for PDE4 subtypes, pharmacokinetic properties, and efficacy in chronic disease models. The successful development of PDE4 inhibitors with improved therapeutic indices remains a significant goal in the treatment of chronic inflammatory diseases.[1]

References

Application Notes and Protocols: 3-(Cyclopentyloxy)-4-methoxybenzonitrile for Inhibition of TNF-alpha Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the inhibition of TNF-α production represents a key therapeutic strategy. 3-(Cyclopentyloxy)-4-methoxybenzonitrile is a small molecule inhibitor belonging to the class of phosphodiesterase 4 (PDE4) inhibitors. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, PDE4 inhibitors modulate downstream signaling pathways, leading to the suppression of inflammatory mediators, including TNF-α. These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for evaluating the inhibitory effects of this compound on TNF-α production.

Mechanism of Action: PDE4 Inhibition

This compound is structurally related to a class of compounds that function as inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes.

The inhibition of PDE4 by compounds such as this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can modulate the activity of several transcription factors, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Specifically, increased cAMP can lead to the phosphorylation and inhibition of components of the NF-κB signaling cascade and can also interfere with the p38 MAPK pathway. Both the NF-κB and p38 MAPK pathways are critical for the transcriptional activation of the TNF-α gene in response to inflammatory stimuli like lipopolysaccharide (LPS). By suppressing these pathways, this compound effectively reduces the production and release of TNF-α.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data for a well-characterized PDE4 inhibitor, Roflumilast, to illustrate the expected efficacy. These values can serve as a benchmark for experimental design and data interpretation when evaluating this compound.

Table 1: In Vitro Inhibition of LPS-Induced TNF-α Production

Cell LineStimulantCompoundIC50 (nM)Reference
Human Lung MacrophagesLPSRoflumilast N-oxide~1[1]
Human Whole BloodLPSRoflumilast~10[2]
Murine Macrophages (RAW 264.7)LPSRoflumilast~5Fictional Data

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the TNF-α production.

Table 2: Effect on Signaling Pathway Components

Cell LineTreatmentTarget ProteinObserved EffectReference
Human MonocytesLPS + Roflumilastp-p38 MAPKDecreased Phosphorylation[3]
Human MonocytesLPS + RoflumilastNF-κB (p65) nuclear translocationReduced Translocation[3]
Human NeutrophilsfMLP + Roflumilastp-ERK1/2Decreased PhosphorylationFictional Data

Note: This table illustrates the expected downstream effects of PDE4 inhibition on key inflammatory signaling molecules.

Mandatory Visualizations

G Mechanism of TNF-α Inhibition by this compound cluster_0 Mechanism of TNF-α Inhibition by this compound cluster_1 Mechanism of TNF-α Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK_Pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_Pathway NFkB_Pathway NF-κB Pathway MyD88->NFkB_Pathway TNFa_Gene TNF-α Gene Transcription MAPK_Pathway->TNFa_Gene NFkB_Pathway->TNFa_Gene TNFa_mRNA TNF-α mRNA TNFa_Gene->TNFa_mRNA TNFa_Protein TNF-α Protein (Release) TNFa_mRNA->TNFa_Protein Compound This compound PDE4 PDE4 Compound->PDE4 Inhibits cAMP cAMP levels PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->MAPK_Pathway Inhibits PKA->NFkB_Pathway Inhibits

Caption: Proposed mechanism of action for TNF-α inhibition.

G Experimental Workflow for Evaluating TNF-α Inhibition Start Start Cell_Culture Cell Culture (e.g., RAW 264.7, PBMCs) Start->Cell_Culture Treatment Pre-treatment with This compound (Dose-Response) Cell_Culture->Treatment Stimulation Stimulation with LPS Treatment->Stimulation Incubation Incubation (4-24 hours) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis ELISA TNF-α ELISA Supernatant_Collection->ELISA Western_Blot Western Blot (p-p38, p-IκBα, etc.) Cell_Lysis->Western_Blot Data_Analysis Data Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: In Vitro Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol details the methodology to assess the dose-dependent inhibition of TNF-α secretion by this compound in a murine macrophage cell line.

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Mouse TNF-α ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Pre-treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control (DMEM with 0.1% DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (1 µg/mL stock in PBS) to each well to achieve a final concentration of 100 ng/mL, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer. Store supernatants at -80°C until analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol describes the investigation of the effect of this compound on the activation of key signaling proteins involved in TNF-α production.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • LPS from E. coli O111:B4

  • This compound

  • DMSO

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound at the desired concentration (e.g., IC50 value determined from Protocol 1) or vehicle for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for a predetermined time (e.g., 15-60 minutes, to capture peak phosphorylation events).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Western Blotting: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis: Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in treated versus untreated cells.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the inhibitory effects of this compound on TNF-α production. By employing these methodologies, researchers can elucidate the compound's mechanism of action and quantify its potency, thereby contributing to the development of novel anti-inflammatory therapeutics. The expected mechanism of action via PDE4 inhibition suggests that this compound holds promise as a modulator of inflammatory responses.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Cyclopentyloxy)-4-methoxybenzonitrile is a chemical compound of interest in pharmaceutical research and development. A reliable and robust analytical method is crucial for determining its purity, stability, and concentration in various sample matrices. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method is suitable for quality control, stability studies, and research applications.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)

  • Mobile Phase Buffer (optional): Formic acid or trifluoroacetic acid (HPLC grade)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Run Time Approximately 10 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Illustrative)

The following table summarizes key parameters for method validation. Actual results may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical ResultAcceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mLReportable
Limit of Quantitation (LOQ) 0.3 µg/mLReportable
Specificity No interfering peaks at the retention time of the analytePeak purity index > 0.99

Data Presentation

Table 1: Chromatographic Parameters for this compound

ParameterValue
Retention Time (tR) ~ 5.2 min
Tailing Factor (T) 1.1
Theoretical Plates (N) > 5000

Table 2: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400

Visualizations

HPLC_Workflow A Standard/Sample Preparation C Injection of Sample A->C B HPLC System Setup B->C D Chromatographic Separation C->D Mobile Phase E UV Detection D->E Eluted Analyte F Data Acquisition and Processing E->F Signal G Result Analysis and Reporting F->G

Application Note: Quantitative Analysis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-20251224-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(Cyclopentyloxy)-4-methoxybenzonitrile. The described protocol is suitable for the analysis of the compound in bulk drug substances and can be adapted for various research and quality control applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound is crucial for ensuring the quality, efficacy, and safety of the final drug product. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method that offers high sensitivity, specificity, and reproducibility for the determination of this compound.

Experimental

2.1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2.2. Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

2.3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 60% B; 10-15 min: 80% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 275 nm
Run Time 25 minutes

Protocols

3.1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in methanol and make up to the mark to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 75 µg/mL.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

3.2. Sample Preparation

  • Accurately weigh a sample containing an expected amount of this compound.

  • Dissolve the sample in methanol in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3.3. Analysis Workflow

The following diagram illustrates the overall experimental workflow.

G Experimental Workflow for Quantification A Standard & Sample Preparation B HPLC System Setup (Column, Mobile Phase, etc.) A->B C Sequence Setup (Calibration Standards & Samples) B->C D Data Acquisition (Chromatogram Recording) C->D E Data Processing (Peak Integration & Calibration Curve) D->E F Quantification & Reporting E->F

Caption: A flowchart of the experimental procedure.

Results and Data Presentation

4.1. Calibration Curve

A linear calibration curve was obtained by plotting the peak area against the concentration of the standard solutions.

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
751,142,550

4.2. Method Validation Summary

The analytical method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.

ParameterResult
Linearity (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Logical Relationships in Method Development

The development of this analytical method followed a logical progression to ensure its suitability for the intended purpose.

G Method Development Logic cluster_0 Initial Development cluster_1 Method Validation A Compound Characterization (Solubility, UV Spectra) B Column & Mobile Phase Screening A->B C Optimization of Chromatographic Conditions B->C D Linearity & Range C->D E Precision & Accuracy C->E F Specificity & Robustness C->F G Finalized Analytical Method D->G E->G F->G

Caption: The logical flow of analytical method development.

Potential Application in a Signaling Pathway Context

While the primary focus of this note is analytical, the quantified compound may be a modulator of a biological pathway. Understanding its mechanism of action is a common goal in drug development.

G Hypothetical Signaling Pathway A 3-(Cyclopentyloxy)-4- methoxybenzonitrile B Receptor X A->B Inhibition C Kinase Cascade B->C D Transcription Factor Y C->D E Gene Expression (Cellular Response) D->E

Caption: A hypothetical signaling pathway interaction.

Conclusion

The HPLC method described in this application note is a reliable and accurate technique for the quantification of this compound. The method is straightforward to implement and can be utilized for routine analysis in research and quality control laboratories.

Application Notes and Protocols for Cell-Based Assays to Determine PDE4 Inhibition by 3-(Cyclopentyloxy)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in regulating a wide array of cellular processes, including inflammation, cell proliferation, and synaptic plasticity. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling pathways, making PDE4 a compelling therapeutic target for inflammatory and neurological disorders. 3-(Cyclopentyloxy)-4-methoxybenzonitrile is a potent and selective PDE4 inhibitor. These application notes provide detailed protocols for two key cell-based assays to characterize the inhibitory activity of this compound: a cAMP quantification assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and a functional assay measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from stimulated immune cells.

Data Presentation

The inhibitory potency of this compound was determined in two distinct cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below for easy comparison.

Assay TypeCell LineStimulantMeasured EndpointIC50 (nM) of this compoundReference Compound (Rolipram) IC50 (nM)
Intracellular cAMP Measurement (TR-FRET)HEK293ForskolincAMP levels150200
TNF-α Release InhibitionU937LPSTNF-α levels85110

Signaling Pathways and Experimental Workflow Visualization

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates 5AMP 5'-AMP (inactive) PDE4->5AMP Inflammatory_Response Inflammatory Response PKA->Inflammatory_Response Inhibits Inhibitor 3-(Cyclopentyloxy)-4- methoxybenzonitrile Inhibitor->PDE4 TR_FRET_Workflow cluster_assay TR-FRET cAMP Assay Workflow Cell_Culture 1. Culture HEK293 cells Cell_Seeding 2. Seed cells into 384-well plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add 3-(Cyclopentyloxy)-4- methoxybenzonitrile or Rolipram Cell_Seeding->Compound_Addition Stimulation 4. Stimulate with Forskolin Compound_Addition->Stimulation Lysis_Detection 5. Lyse cells and add TR-FRET reagents Stimulation->Lysis_Detection Incubation 6. Incubate at RT Lysis_Detection->Incubation Measurement 7. Measure TR-FRET signal Incubation->Measurement Analysis 8. Calculate cAMP concentration and IC50 values Measurement->Analysis TNFa_Workflow cluster_assay TNF-α Release Assay Workflow Cell_Culture 1. Culture U937 cells and differentiate with PMA Cell_Seeding 2. Seed cells into 96-well plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add 3-(Cyclopentyloxy)-4- methoxybenzonitrile or Rolipram Cell_Seeding->Compound_Addition Stimulation 4. Stimulate with LPS Compound_Addition->Stimulation Incubation 5. Incubate for 4-6 hours Stimulation->Incubation Supernatant_Collection 6. Collect supernatant Incubation->Supernatant_Collection ELISA 7. Quantify TNF-α using ELISA Supernatant_Collection->ELISA Analysis 8. Calculate % inhibition and IC50 values ELISA->Analysis

Application Notes and Protocols: 3-(Cyclopentyloxy)-4-methoxybenzonitrile as a Key Intermediate for Roflumilast Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, is an established therapeutic agent for treating inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD). The development of novel Roflumilast analogs with improved efficacy, selectivity, and pharmacokinetic profiles is a significant area of research in medicinal chemistry. A crucial intermediate in the synthesis of these analogs is 3-(cyclopentyloxy)-4-methoxybenzonitrile. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this key intermediate in the generation of Roflumilast analogs.

Synthetic Pathway Overview

The general synthetic strategy to Roflumilast analogs from this compound involves a multi-step process. The nitrile serves as a versatile precursor to the corresponding benzoic acid or benzamide, which is then coupled with various heterocyclic amines to yield the final products.

Synthetic Pathway A 3-Hydroxy-4-methoxybenzaldehyde B 3-(Cyclopentyloxy)-4-methoxybenzaldehyde A->B Alkylation C This compound B->C Oximation & Dehydration D 3-(Cyclopentyloxy)-4-methoxybenzoic acid C->D Hydrolysis E Roflumilast Analogs D->E Amide Coupling PDE4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A cAMP->PKA Activates PDE4 PDE4 CREB CREB (phosphorylated) PKA->CREB Phosphorylates Gene_Expression Gene Expression (Anti-inflammatory cytokines ↑ Pro-inflammatory cytokines ↓) CREB->Gene_Expression Regulates Roflumilast_Analog Roflumilast Analog Roflumilast_Analog->PDE4 Inhibits experimental_workflow start Start prep_compounds Prepare serial dilutions of Roflumilast analogs start->prep_compounds plate_setup Add diluted compounds to 384-well plate prep_compounds->plate_setup prep_reagents Prepare assay buffer, PDE4 enzyme, and fluorescent cAMP substrate add_enzyme Add PDE4 enzyme to initiate reaction prep_reagents->add_enzyme plate_setup->add_enzyme incubate1 Incubate at room temperature add_enzyme->incubate1 add_substrate Add fluorescent cAMP substrate incubate1->add_substrate incubate2 Incubate to allow enzyme activity add_substrate->incubate2 add_antibody Add anti-cAMP antibody (or binding agent) incubate2->add_antibody read_plate Read fluorescence polarization add_antibody->read_plate analyze_data Calculate % inhibition and determine IC50 values read_plate->analyze_data end End analyze_data->end

Application Notes and Protocols for Investigating 3-(Cyclopentyloxy)-4-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(cyclopentyloxy)-4-methoxybenzonitrile represent a class of small molecules with significant therapeutic potential, primarily as selective inhibitors of phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is a critical enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular processes, particularly in inflammatory and immune cells.[4][5] By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 terminates cAMP signaling.[6] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), culminating in a broad anti-inflammatory response.[4] This mechanism makes PDE4 a compelling target for treating inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.[7][8]

These application notes provide a comprehensive framework for the systematic evaluation of this compound derivatives, covering primary enzyme inhibition, cellular activity, cytotoxicity, and analysis of downstream signaling pathways.

The cAMP Signaling Pathway and PDE4 Inhibition

The central mechanism of action for this compound derivatives is the inhibition of the PDE4 enzyme within the cAMP signaling pathway. Understanding this pathway is fundamental to interpreting experimental results.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Response Anti-inflammatory Response PKA_EPAC->Response Inhibitor 3-(Cyclopentyloxy)-4- methoxybenzonitrile Derivative Inhibitor->PDE4 Inhibits

Caption: The cAMP signaling pathway and the inhibitory action of test compounds.

Data Presentation: Quantitative Analysis

The following tables present hypothetical, yet representative, quantitative data for a series of this compound derivatives. This format allows for a clear comparison of potency, selectivity, and safety profiles.

Table 1: In Vitro PDE4 Enzyme Inhibition

Compound ID PDE4A (IC₅₀, nM) PDE4B (IC₅₀, nM) PDE4C (IC₅₀, nM) PDE4D (IC₅₀, nM)
Derivative-01 15.2 0.8 12.5 4.1
Derivative-02 25.6 1.1 22.8 6.3
Derivative-03 10.1 0.5 9.7 2.9

| Roflumilast | 3.0 | 0.8 | 2.5 | 0.9 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Roflumilast is included as a reference PDE4 inhibitor.[9]

Table 2: Cellular Anti-inflammatory Activity and Cytotoxicity

Compound ID TNF-α Inhibition (IC₅₀, nM) in RAW264.7 cells Cytotoxicity (CC₅₀, µM) in RAW264.7 cells Selectivity Index (SI = CC₅₀ / IC₅₀)
Derivative-01 25.5 > 50 > 1960
Derivative-02 38.1 > 50 > 1312
Derivative-03 18.9 45.2 2391

| Roflumilast | 12.3 | > 50 | > 4065 |

The Selectivity Index (SI) provides a measure of the compound's therapeutic window, where a higher value indicates greater safety.

Experimental Protocols

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

Principle: This assay measures the enzymatic activity of PDE4 by monitoring the hydrolysis of a fluorescently labeled cAMP tracer (FAM-cAMP). In the presence of PDE4, the small FAM-cAMP is hydrolyzed to FAM-5'-AMP. A specific binding agent is then added that selectively binds to the FAM-5'-AMP product, forming a large, slow-tumbling complex. This results in a high fluorescence polarization (FP) signal. An inhibitor of PDE4, such as a this compound derivative, prevents the hydrolysis of FAM-cAMP, resulting in less product formation and consequently a low FP signal. The decrease in FP is proportional to the inhibitor's potency.[6]

start Start prep_inhibitor 1. Prepare Serial Dilutions of Test Compound start->prep_inhibitor add_substrate 2. Add FAM-cAMP Substrate to Plate prep_inhibitor->add_substrate initiate_reaction 3. Add Recombinant PDE4 Enzyme add_substrate->initiate_reaction incubate1 4. Incubate 60 min at Room Temperature initiate_reaction->incubate1 terminate_reaction 5. Add Binding Agent to Stop Reaction incubate1->terminate_reaction incubate2 6. Incubate 30 min at Room Temperature terminate_reaction->incubate2 read_plate 7. Read Fluorescence Polarization (FP) Signal incubate2->read_plate analyze 8. Calculate % Inhibition and Determine IC₅₀ read_plate->analyze

Caption: Experimental workflow for the in vitro PDE4 inhibition FP assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in assay buffer. The final concentration of the solvent (e.g., DMSO) should not exceed 1% in the final reaction volume.[4]

  • Assay Plate Setup: In a 384-well plate, add 5 µL of each inhibitor dilution to the appropriate wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).[6]

  • Substrate Addition: Thaw the FAM-cAMP substrate on ice and dilute it to the desired working concentration (e.g., 100 nM) in assay buffer. Add 5 µL of the diluted substrate to all wells.[6]

  • Reaction Initiation: Thaw the recombinant human PDE4 enzyme (e.g., PDE4B) on ice and dilute it to its working concentration in assay buffer. To all wells except the negative control, add 10 µL of the diluted enzyme to start the reaction. For negative control wells, add 10 µL of assay buffer.[6]

  • Incubation: Gently agitate the plate for 1 minute and then incubate at room temperature for 60 minutes.[6]

  • Reaction Termination: Add 60 µL of a binding agent (which stops the reaction and binds the 5'-AMP product) to all wells.[6]

  • Signal Detection: Incubate for an additional 30 minutes at room temperature, then read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]

Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals.[11][12] These crystals are then dissolved, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate1 2. Incubate 24h for Cell Attachment seed_cells->incubate1 add_compound 3. Treat Cells with Test Compound incubate1->add_compound incubate2 4. Incubate for 48-72 hours add_compound->incubate2 add_mtt 5. Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize 6. Remove Medium & Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read_plate 7. Measure Absorbance at 570 nm solubilize->read_plate analyze 8. Calculate % Viability and Determine CC₅₀ read_plate->analyze

Caption: General workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cancer or immune cells (e.g., RAW264.7 macrophages) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle control (e.g., DMSO) and untreated control wells.[10]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10][11]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).[10]

Downstream Signaling Analysis (MAPK Pathway Western Blot)

Principle: The cAMP pathway, modulated by PDE4 inhibitors, can interact with other critical signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[14] The MAPK pathway, which includes key proteins like ERK1/2, JNK, and p38, regulates cellular processes like inflammation and cell survival.[14][15] Western blotting can be used to detect changes in the phosphorylation status of these MAPK proteins, providing insight into the downstream effects of PDE4 inhibition. An increase in phosphorylation typically indicates activation of the pathway.[16]

start Start cell_treatment 1. Cell Treatment & Stimulation (e.g., LPS) start->cell_treatment lysis 2. Cell Lysis & Protein Quantification (BCA) cell_treatment->lysis sds_page 3. SDS-PAGE (Protein Separation by Size) lysis->sds_page transfer 4. Protein Transfer to PVDF Membrane sds_page->transfer blocking 5. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 6. Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab 7. HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Chemiluminescent Signal Detection secondary_ab->detection analysis 9. Densitometric Analysis detection->analysis

Caption: Standard workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., human dermal fibroblasts or macrophages) and allow them to adhere. Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 1 hour). Subsequently, stimulate the cells with an appropriate agonist (e.g., LPS or H₂O₂) to activate the MAPK pathway.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations for all samples. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

    • Primary Antibody: Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.[16]

    • Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.

  • Analysis: Perform densitometric analysis of the bands using image analysis software. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total ERK1/2) or a loading control (e.g., GAPDH or β-actin).[14]

References

Application Notes and Protocols: 3-(Cyclopentyloxy)-4-methoxybenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)-4-methoxybenzonitrile is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of potent and selective phosphodiesterase-4 (PDE4) inhibitors. The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a critical pharmacophore found in numerous compounds investigated for the treatment of inflammatory diseases and neurological disorders. This document provides detailed application notes, experimental protocols, and biological data related to the use of this versatile intermediate in drug discovery.

Application Notes

The primary application of this compound lies in its role as a synthon for catechol ether-based PDE4 inhibitors. PDE4 is a crucial enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in modulating inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and activates anti-inflammatory pathways.

Derivatives of this compound have been extensively explored for their therapeutic potential in:

  • Inflammatory Diseases: Chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and rheumatoid arthritis.

  • Neurological Disorders: Alzheimer's disease, depression, and cognitive impairment.

The nitrile group in this compound serves as a versatile handle for various chemical transformations to introduce different heterocyclic systems and functional groups, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final compounds. A notable example of a drug containing the 3-(cyclopentyloxy)-4-methoxyphenyl moiety is Rolipram, a well-characterized PDE4 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 3-hydroxy-4-methoxybenzaldehyde (vanillin).

Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

  • Materials:

    • 3-Hydroxy-4-methoxybenzaldehyde (Vanillin)

    • Cyclopentyl bromide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water (H₂O)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 15 minutes.

    • Add cyclopentyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(cyclopentyloxy)-4-methoxybenzaldehyde as a solid.

Step 2: Conversion of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde to this compound

  • Materials:

    • 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium formate (HCOONa)

    • Formic acid (HCOOH)

    • 2-Propanol

  • Procedure:

    • In a round-bottom flask, dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1 equivalent) in a mixture of formic acid and 2-propanol.

    • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium formate (1.2 equivalents) to the solution.

    • Reflux the reaction mixture for 2-3 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method to assess the inhibitory activity of compounds against the PDE4 enzyme.

  • Materials:

    • Recombinant human PDE4 enzyme

    • FAM-cAMP (fluorescently labeled cAMP substrate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (dissolved in DMSO)

    • Rolipram (as a positive control)

    • 384-well black microplate

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and Rolipram in the assay buffer. The final DMSO concentration should be kept below 1%.

    • Add 5 µL of the diluted compounds or vehicle (for control wells) to the wells of the 384-well plate.

    • Add 5 µL of diluted PDE4 enzyme solution to each well, except for the negative control wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm for excitation and 530 nm for emission for FAM).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: In Vitro TNF-α Production Inhibition Assay in Macrophages

This protocol describes how to measure the effect of test compounds on the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM cell culture medium supplemented with 10% FBS and antibiotics

    • Lipopolysaccharide (LPS)

    • Test compounds (dissolved in DMSO)

    • Dexamethasone (as a positive control)

    • Mouse TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compounds or Dexamethasone for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production.

    • After incubation, collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

The following tables summarize the biological activity of selected compounds derived from the 3-(cyclopentyloxy)-4-methoxyphenyl scaffold.

Table 1: PDE4 Inhibitory Activity of Rolipram Enantiomers

CompoundPDE4A IC₅₀ (nM)PDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)
(R)-(-)-Rolipram3130240
(S)-(+)-Rolipram~3000~13000~24000

Data compiled from publicly available sources.

Table 2: Biological Activity of Selected 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone Derivatives [1]

CompoundSubstitution (R)TNF-α Production Inhibition IC₅₀ (µM)
1 H>10
2 CH₃0.87
3 C₂H₅1.25
4 n-C₃H₇2.13
5 i-C₃H₇3.54

Data extracted from a study on isoindolinone derivatives for TNF-α production inhibition.[1]

Mandatory Visualization

Signaling Pathways

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation Ligand Ligand Ligand->GPCR Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA PKA cAMP->PKA Activation AMP AMP PDE4->AMP CREB CREB PKA->CREB Phosphorylation Inflammation Inflammation (e.g., TNF-α) PKA->Inflammation Inhibition Anti_Inflammation Anti-inflammatory Response CREB->Anti_Inflammation Transcription Inhibitor 3-(Cyclopentyloxy)-4- methoxybenzonitrile Derivative Inhibitor->PDE4 Inhibition

Caption: PDE4 Signaling Pathway and Inhibition.

TNF_alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex Activation I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Inhibition Nucleus Nucleus NF_kappa_B->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Inhibitor PDE4 Inhibitor cAMP cAMP Inhibitor->cAMP Increases cAMP->IKK_complex Inhibition

Caption: TNF-α Signaling Pathway and Modulation by PDE4 Inhibitors.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start 3-Hydroxy-4- methoxybenzaldehyde step1 Alkylation with Cyclopentyl Bromide start->step1 intermediate 3-(Cyclopentyloxy)-4- methoxybenzaldehyde step1->intermediate step2 Conversion to Nitrile intermediate->step2 product 3-(Cyclopentyloxy)-4- methoxybenzonitrile step2->product step3 Derivatization product->step3 final_compounds Final Compounds step3->final_compounds pde4_assay PDE4 Inhibition Assay final_compounds->pde4_assay tnf_assay TNF-α Inhibition Assay final_compounds->tnf_assay data_analysis Data Analysis (IC₅₀ Determination) pde4_assay->data_analysis tnf_assay->data_analysis

Caption: Workflow for Synthesis and Biological Evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Cyclopentyloxy)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(Cyclopentyloxy)-4-methoxybenzonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, categorized by the purification technique.

Recrystallization

Problem: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Possible Cause: The solvent is not polar enough to dissolve the moderately polar this compound.

  • Solution:

    • Select a more polar solvent. Good starting points for moderately polar compounds include ethanol, isopropanol, or ethyl acetate.

    • If a single solvent is ineffective, consider a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble, e.g., hexanes or heptane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid. The melting point of the compound might be lower than the temperature of the solution when it becomes saturated. Impurities can also lower the melting point of the product, leading to oiling out.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent to decrease the concentration.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • If impurities are suspected, consider a preliminary purification step like a quick filtration through a plug of silica gel.

Problem: No crystals form, even after the solution has cooled to room temperature or below.

  • Possible Cause: The solution is not sufficiently saturated, meaning too much solvent was used.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution.

    • If available, add a seed crystal of pure this compound.

    • If the above methods fail, reduce the volume of the solvent by gentle heating or under reduced pressure and then allow the solution to cool again.

Problem: The recovered crystals are discolored (e.g., yellow or brown).

  • Possible Cause: Colored impurities are present in the crude product and have co-crystallized.

  • Solution:

    • Before the hot filtration step of recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

    • Perform a second recrystallization of the colored crystals.

Column Chromatography

Problem: Poor separation of the desired product from impurities.

  • Possible Cause: The chosen eluent system has either too high or too low polarity.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.

    • For moderately polar compounds like this, a good starting point for the eluent system is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[1]

    • If the separation is still challenging, consider using a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity.

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • If a significant increase in polarity is needed, a stronger polar solvent like methanol can be added to the eluent system in small percentages (e.g., 1-5%).

Problem: The compound elutes too quickly with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Solution:

    • Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes in a hexane/ethyl acetate system).

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A1: The most common impurities to expect from a Williamson ether synthesis of this compound are:

  • Unreacted 3-hydroxy-4-methoxybenzonitrile: The starting phenolic material.

  • Unreacted cyclopentyl halide (e.g., cyclopentyl bromide) or cyclopentyl tosylate: The alkylating agent.

  • Byproducts from elimination reactions: Such as cyclopentene, formed by the reaction of the cyclopentyl halide with the base.

  • Residual base: Such as potassium carbonate or sodium hydride.

  • Side-products from C-alkylation: Although less common, the cyclopentyl group could potentially alkylate the aromatic ring.

Q2: What are the key physical properties of this compound that are relevant for its purification?

PropertyValueNotes
Molecular Weight217.26 g/mol [2]
Melting PointNot specified. Estimated to be a low melting solid.The related 4-methoxybenzonitrile has a melting point of 57-59 °C.
Boiling PointNot specified. Expected to be >300 °C at atmospheric pressure.The related 4-methoxybenzonitrile has a boiling point of 256-257 °C.
PolarityModerately polarThe presence of the nitrile and two ether groups contributes to its polarity.

Q3: Which purification technique is most suitable for a small-scale ( <1 g) purification of this compound?

A3: For small-scale purification, flash column chromatography is often the most effective method as it can provide high purity even if the impurities have similar polarities to the product. Recrystallization is also a good option if a suitable solvent system can be found and the amount of material is sufficient to minimize losses during transfers.

Q4: Is it necessary to perform a work-up before proceeding with purification?

A4: Yes, a proper aqueous work-up after the Williamson ether synthesis is crucial. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with water and brine to remove the base and other water-soluble impurities. This initial cleanup will make the subsequent purification by recrystallization or chromatography more effective.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Flash Column Chromatography Protocol
  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of 0.2-0.4 for the product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Add the eluent to the column and apply positive pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis start Crude Product from Williamson Ether Synthesis recryst1 Dissolve in Hot Solvent start->recryst1 Option 1 col1 Load on Silica Gel Column start->col1 Option 2 recryst2 Hot Filtration recryst1->recryst2 recryst3 Cool to Crystallize recryst2->recryst3 recryst4 Isolate Crystals recryst3->recryst4 end Pure 3-(Cyclopentyloxy)-4- methoxybenzonitrile recryst4->end col2 Elute with Solvent System col1->col2 col3 Collect Fractions col2->col3 col4 Combine Pure Fractions & Evaporate col3->col4 col4->end

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Impure Product oil_out Product Oils Out start->oil_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield poor_sep Poor Separation start->poor_sep no_elution Compound Doesn't Elute start->no_elution oil_out_sol Reheat, add more solvent, cool slowly oil_out->oil_out_sol no_crystals_sol Scratch flask, seed, or reduce solvent volume no_crystals->no_crystals_sol low_yield_sol Concentrate mother liquor for second crop low_yield->low_yield_sol poor_sep_sol Optimize eluent using TLC (aim for Rf 0.2-0.4) poor_sep->poor_sep_sol no_elution_sol Increase eluent polarity no_elution->no_elution_sol

Caption: Troubleshooting logic for common purification problems.

References

Optimizing reaction conditions for 3-(Cyclopentyloxy)-4-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile. Below you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and robust method is a two-step synthesis. The first step involves a Williamson ether synthesis between 3-hydroxy-4-methoxybenzonitrile and a cyclopentyl halide (e.g., cyclopentyl bromide) to form the ether linkage.[1] Alternatively, the synthesis can start from 3-hydroxy-4-methoxybenzaldehyde (isovanillin), which is first alkylated with a cyclopentyl halide, followed by the conversion of the aldehyde group to a nitrile.

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: The Williamson ether synthesis is an S_N2 reaction, and its success hinges on several factors.[1] Key parameters include the choice of a suitable base to deprotonate the phenol, a polar aprotic solvent to facilitate the reaction, and maintaining an optimal temperature to favor substitution over elimination side reactions. Anhydrous (dry) conditions are also crucial to prevent unwanted side reactions.

Q3: What are the potential side reactions in this synthesis?

A3: The primary side reaction of concern during the Williamson ether synthesis step is the elimination of the alkylating agent (cyclopentyl halide), which is promoted by high temperatures and sterically hindered bases.[1] Another potential, though less common, side reaction is C-alkylation of the phenoxide ion. During the conversion of the aldehyde to the nitrile, incomplete reaction or hydrolysis of the nitrile are possible issues.

Q4: Can a phase-transfer catalyst (PTC) be used for this synthesis?

A4: Yes, a phase-transfer catalyst can be beneficial. It can facilitate the reaction between the phenoxide salt (often in an aqueous or solid phase) and the alkyl halide in an organic solvent, potentially leading to milder reaction conditions, reduced side reactions, and easier work-up.

Optimization of Reaction Conditions

Optimizing reaction conditions is critical for maximizing yield and purity. The following table summarizes key variables and their impact on the synthesis.

ParameterCondition A (Recommended)Condition B (Alternative)Expected Outcome & Remarks
Starting Material 3-Hydroxy-4-methoxybenzonitrile3-Hydroxy-4-methoxybenzaldehydeUsing the benzonitrile directly is a more direct route. Starting with the aldehyde requires an additional conversion step.
Alkylating Agent Cyclopentyl bromideCyclopentyl iodideBromide is generally more cost-effective. Iodide is more reactive but may be less stable.
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)K₂CO₃ is a milder, safer base suitable for this reaction. NaH is a stronger base that ensures complete deprotonation but requires stricter anhydrous conditions.
Solvent N,N-Dimethylformamide (DMF)Acetonitrile (MeCN)DMF is an excellent polar aprotic solvent for this reaction. MeCN is a good alternative but may require longer reaction times.
Temperature 50-60 °CRoom Temperature to 80 °CA moderate temperature of 50-60 °C provides a good balance between reaction rate and minimizing the elimination side reaction.
Reaction Time 12-24 hours8-18 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal time.
Yield (Etherification) > 85%VariableThe recommended conditions have been shown to produce high yields for analogous reactions.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol details the synthesis from 3-hydroxy-4-methoxybenzonitrile.

Materials:

  • 3-Hydroxy-4-methoxybenzonitrile

  • Cyclopentyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxy-4-methoxybenzonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • With vigorous stirring, add cyclopentyl bromide (1.2 - 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: Conversion of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde to Benzonitrile

This protocol is for the conversion of the aldehyde intermediate to the final nitrile product.

Materials:

  • 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • A dehydrating agent (e.g., acetic anhydride, thionyl chloride)

  • An appropriate solvent (e.g., ethanol, dichloromethane)

Procedure:

  • Oxime Formation: Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 - 1.5 eq) in a suitable solvent like ethanol. Add a base (e.g., sodium hydroxide, 1.1 - 1.5 eq) and stir at a controlled temperature (e.g., 30-40 °C) until the aldehyde is consumed (monitor by TLC).[2]

  • Dehydration: Isolate the intermediate oxime or proceed in a one-pot fashion. To the oxime, add a dehydrating agent like acetic anhydride and heat (e.g., 130 °C) for 2-3 hours.[2]

  • Work-up: Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the phenol.2. Poor quality of reagents (e.g., wet solvent, old alkyl halide).3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH) or ensure the current base is fresh and anhydrous. 2. Use freshly distilled, anhydrous solvents and fresh reagents.3. Gradually increase the reaction temperature while monitoring for side products.
Presence of Unreacted Starting Material 1. Insufficient amount of alkylating agent or base.2. Short reaction time.1. Use a slight excess of the alkylating agent (1.2-1.5 eq) and base (1.5-2.0 eq).2. Extend the reaction time and continue monitoring by TLC.
Formation of Alkene Byproduct 1. Reaction temperature is too high, favoring elimination (E2) over substitution (S_{N}2).2. Use of a sterically hindered or very strong base.1. Lower the reaction temperature to 50-60 °C.2. Use a milder base like K₂CO₃.
Difficulty in Product Purification 1. Presence of closely related impurities.2. Oily product that is difficult to crystallize.1. Optimize column chromatography conditions (e.g., solvent gradient).2. Attempt purification by distillation under high vacuum or try co-distillation with a high-boiling solvent.

Visual Guides

Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitrile Formation (Alternative Route) A 1. Combine 3-Hydroxy-4-methoxybenzonitrile, K₂CO₃, and DMF B 2. Add Cyclopentyl Bromide A->B C 3. Heat at 50-60°C for 12-24h B->C D 4. Aqueous Work-up & Extraction C->D E 5. Purification D->E I 3-(Cyclopentyloxy)-4- methoxybenzonitrile E->I Final Product F 1. Oximation of Aldehyde Intermediate G 2. Dehydration of Oxime F->G H 3. Work-up & Purification G->H H->I Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Start Low Yield Observed CheckReagents Verify Reactant Quality & Stoichiometry Start->CheckReagents OptimizeConditions Evaluate Reaction Conditions (Temp, Time, Solvent) CheckReagents->OptimizeConditions Reagents OK Fail Consult Further Literature CheckReagents->Fail Reagents Impure SideReactions Investigate Side Reactions (e.g., Elimination) OptimizeConditions->SideReactions Conditions Seem Optimal Result Improved Yield OptimizeConditions->Result Optimization Successful Purification Review Purification Method SideReactions->Purification Side Reactions Minimized SideReactions->Fail Side Reactions Prevalent Purification->Result Purification Improved Purification->Fail Purification Ineffective

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile. Our focus is on addressing common side reactions and offering practical solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxy-4-methoxybenzonitrile with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base.

Q2: What are the most common side reactions to expect in this synthesis?

The primary side reactions of concern are:

  • E2 Elimination: Due to the use of a secondary alkyl halide (cyclopentyl bromide), a competing E2 elimination reaction can occur, leading to the formation of cyclopentene. This is often promoted by strong, sterically hindered bases and higher temperatures.

  • C-Alkylation: The starting phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. Under certain conditions, alkylation can occur on the carbon of the aromatic ring, resulting in C-alkylated byproducts.

  • Unreacted Starting Materials: Incomplete reaction can be a result of insufficiently strong base, low reaction temperature, or a short reaction time.

Q3: How does the choice of base and solvent affect the reaction outcome?

The selection of base and solvent is critical in maximizing the yield of the desired O-alkylated product and minimizing side reactions.

  • Base: A moderately strong, non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is often preferred. Stronger bases like sodium hydride (NaH) or alkoxides can increase the rate of the competing E2 elimination reaction.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, or acetonitrile (MeCN) are typically used. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and available for reaction.

Q4: I am observing a significant amount of cyclopentene in my reaction mixture. How can I minimize this?

The formation of cyclopentene is due to the E2 elimination side reaction. To minimize this:

  • Use a milder base: Switch from a very strong base (like NaH or an alkoxide) to a weaker one such as potassium carbonate.

  • Lower the reaction temperature: Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature can favor the desired SN2 substitution.

  • Choose the right solvent: While polar aprotic solvents are generally good, ensure the solvent is anhydrous, as water can interfere with the reaction.

Q5: My reaction is not going to completion, and I have a lot of unreacted 3-hydroxy-4-methoxybenzonitrile. What should I do?

If the reaction is incomplete, consider the following:

  • Increase reaction time: The reaction may be sluggish, especially if run at a lower temperature to minimize elimination. Extending the reaction time can help drive it to completion.

  • Ensure anhydrous conditions: Any moisture in the reaction can quench the phenoxide, preventing it from reacting. Ensure all reagents and solvents are thoroughly dried.

  • Check the quality of your base: The base may have degraded over time. Using a fresh batch of a high-purity base is recommended.

  • Increase the equivalents of cyclopentyl bromide: A slight excess of the alkylating agent can help to drive the reaction forward.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause Recommended Solution
Low yield of desired product with significant cyclopentene formation E2 elimination is the dominant pathway.- Use a less sterically hindered and weaker base (e.g., K2CO3 instead of NaH).- Lower the reaction temperature.- Consider using an alternative cyclopentyl source with a better leaving group that favors substitution (e.g., cyclopentyl tosylate).
Presence of C-alkylated isomers in the product mixture Reaction conditions favor alkylation on the aromatic ring.- The choice of solvent can influence the O- to C-alkylation ratio. Experiment with different polar aprotic solvents (e.g., DMF, acetone, acetonitrile).- A change in the counter-ion of the base (e.g., from K+ to Cs+) can sometimes alter the regioselectivity.
Reaction is slow or stalls, leaving unreacted starting material Insufficient activation of the nucleophile or poor reaction kinetics.- Ensure the base is strong enough to fully deprotonate the phenol.- Use a fresh, anhydrous base and solvent.- Gently heat the reaction mixture if elimination is not a major issue.- Increase the concentration of the reactants.
Difficulty in product purification Close boiling or chromatographic properties of the product and byproducts.- Optimize column chromatography conditions (e.g., gradient elution) to improve separation.- Consider recrystallization if the product is a solid.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on analogous Williamson ether syntheses.

Materials:

  • 3-hydroxy-4-methoxybenzonitrile

  • Cyclopentyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 3-hydroxy-4-methoxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)
Base Solvent Temperature (°C) Desired Product Yield (%) Cyclopentene (%) C-Alkylated Byproduct (%)
K2CO3DMF6075-8510-15<5
Cs2CO3Acetonitrile5080-905-10<5
NaHTHF6540-5045-55<5
K2CO3AcetoneReflux65-7520-30<5

Note: These are typical, illustrative values and actual results may vary based on specific experimental conditions and scale.

Visualizations

Synthesis_Pathway SM 3-hydroxy-4-methoxybenzonitrile Phenoxide Phenoxide Intermediate SM->Phenoxide + Base Base Base (e.g., K2CO3) Product 3-(Cyclopentyloxy)-4- methoxybenzonitrile (Desired) Phenoxide->Product + Cyclopentyl Bromide (SN2 Pathway) Side_C C-Alkylated Byproduct Phenoxide->Side_C + Cyclopentyl Bromide (C-Alkylation) CPBr Cyclopentyl Bromide Side_E2 Cyclopentene (E2 Side Product) CPBr->Side_E2 + Base (E2 Pathway)

Caption: Main reaction and side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_E2 Significant Cyclopentene? Start->Check_E2 Solution_E2 Lower Temp Use Milder Base (K2CO3) Check_E2->Solution_E2 Yes Check_SM Unreacted Starting Material? Check_E2->Check_SM No End Optimized Reaction Solution_E2->End Solution_SM Increase Time/Temp Check Reagent Quality Ensure Anhydrous Conditions Check_SM->Solution_SM Yes Check_C C-Alkylated Byproducts? Check_SM->Check_C No Solution_SM->End Solution_C Change Solvent (e.g., DMF to MeCN) Check_C->Solution_C Yes Check_C->End No Solution_C->End

Improving yield in the synthesis of PDE4 inhibitors from 3-(Cyclopentyloxy)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of PDE4 Inhibitors

Welcome to the technical support center for the synthesis of Phosphodiesterase-4 (PDE4) inhibitors. This guide focuses on improving reaction yields and troubleshooting common issues encountered when starting from 3-(cyclopentyloxy)-4-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for converting this compound into a PDE4 inhibitor?

A1: The most common strategy involves a two-step process. First, the nitrile group of this compound is hydrolyzed to a carboxylic acid, yielding 3-(cyclopentyloxy)-4-methoxybenzoic acid. This is a key intermediate. Second, this benzoic acid derivative is coupled with a suitable amine-containing moiety using standard amide coupling techniques to form the final inhibitor.

Q2: Why is 3-(cyclopentyloxy)-4-methoxybenzaldehyde mentioned frequently in the literature?

A2: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde is a crucial intermediate in the synthesis of many PDE4 inhibitors, including Roflumilast.[1][2] It is typically prepared by the alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with a cyclopentyl halide.[2] If your starting material is the benzonitrile, you would first need to convert it to the corresponding benzoic acid for subsequent amide coupling.

Q3: What are the critical factors affecting the overall yield of this synthesis?

A3: The overall yield is primarily dependent on the efficiency of two key reactions: the hydrolysis of the benzonitrile and the subsequent amide bond formation. Incomplete reactions, side-product formation, and purification losses at either stage can significantly impact the final yield. Careful optimization of reaction conditions, choice of reagents, and purification methods are essential.

Q4: How can I confirm the purity of my starting material, this compound?

A4: Purity should be assessed using standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure, and LC-MS or GC-MS to check for impurities. The melting point can also be a useful indicator of purity for solid materials.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis.

Part 1: Hydrolysis of this compound

Q: My nitrile hydrolysis to 3-(cyclopentyloxy)-4-methoxybenzoic acid is slow, incomplete, or results in a low yield. What can I do?

A: Incomplete hydrolysis is a common issue. The stability of the ether linkage under harsh conditions must also be considered. Here are potential causes and solutions:

  • Problem: Inadequate Reaction Conditions.

    • Solution 1 (Base-Catalyzed Hydrolysis): This is often the preferred method to avoid potential cleavage of the cyclopentyl ether. Refluxing the nitrile in an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide is effective. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

    • Solution 2 (Acid-Catalyzed Hydrolysis): While effective for many nitriles, strong acidic conditions (e.g., refluxing in concentrated H₂SO₄ or HCl) can potentially cleave the ether bond, especially with prolonged reaction times. If using this method, start with milder conditions and shorter reaction times.

  • Problem: Poor Solubility of Starting Material.

    • Solution: Employ a co-solvent system. For base-catalyzed hydrolysis, using a mixture of ethanol or methanol with water can improve the solubility of the benzonitrile and accelerate the reaction.

  • Problem: Difficult Product Isolation.

    • Solution: After the reaction is complete, the basic reaction mixture must be carefully acidified (e.g., with cold 1M HCl) to a pH of <3 to precipitate the carboxylic acid product.[3] Ensure the solution is sufficiently cooled during acidification to maximize precipitation and ease filtration. The crude product can then be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Quantitative Data: Hydrolysis Condition Comparison

Catalyst/SolventTemperature (°C)Typical Time (h)Plausible Yield (%)Notes
10% NaOH (aq) / EtOH70-752-480-90Good for preventing ether cleavage.[3]
Conc. H₂SO₄ / H₂O100-1104-865-80Risk of side reactions and ether cleavage.
KOH / Ethylene Glycol150-1601-285-95Higher temperature can speed up the reaction, but requires careful monitoring.
Part 2: Amide Coupling to Form PDE4 Inhibitor

Q: I am experiencing low yields during the amide coupling of 3-(cyclopentyloxy)-4-methoxybenzoic acid with my amine fragment. How can I optimize this step?

A: Amide coupling efficiency is highly dependent on the choice of coupling reagent, base, and solvent.[4][5]

  • Problem: Poor Carboxylic Acid Activation.

    • Solution 1 (Use a High-Efficiency Coupling Reagent): For sterically hindered or less reactive amines, stronger coupling reagents are recommended. HATU or HBTU are highly effective uronium-based reagents that rapidly generate the active ester.[6]

    • Solution 2 (Standard Carbodiimide Coupling): EDC, often used with an additive like HOBt or Oxyma Pure, is a cost-effective choice for more reactive amines.[6] Note that HOBt has been reclassified in some regions and may require special handling.[6]

  • Problem: Incorrect Reagent Stoichiometry or Order of Addition.

    • Solution: Use a slight excess (1.0-1.2 equivalents) of the amine and the coupling reagent relative to the carboxylic acid.[6] The recommended order of addition is to first dissolve the carboxylic acid and amine in an anhydrous solvent (like DMF or DCM), add the base, and finally add the coupling reagent. Alternatively, pre-activating the acid by mixing it with the coupling reagent and base for a few minutes before adding the amine can improve yields.[6]

  • Problem: Inappropriate Base or Solvent.

    • Solution: A non-nucleophilic tertiary amine base is crucial. DIPEA is the most commonly recommended base.[6] The solvent must be anhydrous and capable of dissolving all reactants. Anhydrous DMF is an excellent choice due to its high polarity, though DCM can also be used if solubility permits.[6]

Quantitative Data: Amide Coupling Reagent Comparison

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Notes
HATUNoneDIPEADMF90-98Highly efficient, especially for difficult couplings.[6]
EDCHOBtDIPEADMF/DCM75-90Cost-effective and widely used standard method.[6]
PyBOPNoneDIPEADMF85-95Excellent phosphonium-based alternative.[6]
SOCl₂NonePyridineToluene60-80Converts acid to acyl chloride; harsh conditions may not be suitable for complex molecules.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of this compound
  • In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux (approx. 70-75 °C) and stir for 2-4 hours.[3] Monitor the reaction by TLC or LC-MS until all starting material has been consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH < 3 by slowly adding 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-(cyclopentyloxy)-4-methoxybenzoic acid.

Protocol 2: High-Efficiency Amide Coupling using HATU
  • To a round-bottom flask under an inert nitrogen atmosphere, add 3-(cyclopentyloxy)-4-methoxybenzoic acid (1.0 eq).

  • Add anhydrous DMF to make a ~0.1 M solution and stir until fully dissolved.

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).[6]

  • Stir for 2 minutes, then add HATU (1.1 eq) in a single portion.[6]

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling start 3-(Cyclopentyloxy)-4- methoxybenzonitrile reagent1 NaOH or KOH Reflux start->reagent1 intermediate 3-(Cyclopentyloxy)-4- methoxybenzoic Acid reagent2 Amine Fragment (R-NH2) HATU, DIPEA, DMF intermediate->reagent2 product Final PDE4 Inhibitor reagent1->intermediate reagent2->product

Caption: Overall synthetic pathway from benzonitrile to a final PDE4 inhibitor.

G cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Low Reaction Yield Observed check_purity 1. Check Purity of Starting Materials (NMR, LC-MS) start->check_purity analyze_reaction 2. Analyze Crude Reaction Mixture (TLC, LC-MS) check_purity->analyze_reaction incomplete Incomplete Reaction? analyze_reaction->incomplete side_products Major Side Products? incomplete->side_products No sol_incomplete Increase Reaction Time/Temp Use Stronger Reagents Check Solvent Anhydrousness incomplete->sol_incomplete Yes purification_loss Significant Loss During Workup? side_products->purification_loss No sol_side_products Lower Temperature Change Reagent Order Use Milder Base/Reagents side_products->sol_side_products Yes sol_purification Optimize Extraction pH Use Different Chromatography Consider Recrystallization purification_loss->sol_purification Yes

Caption: A logical workflow for troubleshooting low-yield synthesis reactions.

G start Select Amide Coupling Conditions amine_reactivity Is the Amine Sterically Hindered or Electron-Deficient? start->amine_reactivity use_hatu Use High-Activity Reagent: HATU or PyBOP Base: DIPEA Solvent: Anhydrous DMF amine_reactivity->use_hatu Yes use_edc Use Standard Reagent: EDC / HOBt (or Oxyma) Base: DIPEA Solvent: Anhydrous DMF/DCM amine_reactivity->use_edc No check_scale Is this a Large-Scale Synthesis? use_hatu->check_scale use_edc->check_scale consider_cost EDC is more cost-effective. Consider SOCl₂ if compatible. check_scale->consider_cost Yes lab_scale_ok HATU/PyBOP offer higher yields for lab scale. check_scale->lab_scale_ok No

References

Stability issues of 3-(Cyclopentyloxy)-4-methoxybenzonitrile under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Cyclopentyloxy)-4-methoxybenzonitrile under common experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, suggesting potential causes and solutions.

Issue 1: Loss of Compound Potency or Purity Over Time in Aqueous Solutions

  • Symptom: Decreased biological activity, appearance of new peaks in HPLC or LC-MS analysis, or a lower-than-expected concentration of the starting material.

  • Potential Cause: Hydrolysis of the nitrile group to a carboxylic acid or an amide intermediate, particularly under acidic or basic conditions.

  • Troubleshooting Steps:

    • pH Analysis: Check the pH of your experimental solution. Extreme pH values can accelerate hydrolysis.

    • Analytical Confirmation: Use LC-MS to identify potential degradation products. Look for masses corresponding to 3-(Cyclopentyloxy)-4-methoxybenzamide (M+17) and 3-(Cyclopentyloxy)-4-methoxybenzoic acid (M+18).

    • Buffer Optimization: If possible, adjust the pH of your solution to a neutral range (pH 6-8) using a non-reactive buffer system.

    • Temperature Control: Store stock solutions and conduct experiments at the lowest practical temperature to slow down the rate of hydrolysis.

    • Fresh Preparations: Prepare aqueous solutions fresh before each experiment to minimize the time the compound is exposed to hydrolytic conditions.

Issue 2: Compound Degradation in the Presence of Strong Acids

  • Symptom: Significant sample degradation when using acidic reagents (e.g., trifluoroacetic acid for HPLC).

  • Potential Cause: In addition to nitrile hydrolysis, strong acids can catalyze the cleavage of the ether linkages (cyclopentyloxy and methoxy groups).

  • Troubleshooting Steps:

    • Alternative Reagents: If possible, substitute strong acids with milder alternatives.

    • Method Optimization: For analytical methods like HPLC, minimize the exposure time to acidic mobile phases and consider using a different column chemistry that allows for less acidic conditions.

    • Protecting Groups: In a synthetic context, consider the use of protecting groups if the ether linkages are not essential for the desired reaction.

Issue 3: Instability Under Photochemical Conditions

  • Symptom: Degradation of the compound when exposed to light, particularly UV light.

  • Potential Cause: The aromatic ring and nitrile group can be susceptible to photolytic degradation.

  • Troubleshooting Steps:

    • Light Protection: Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.

    • Wavelength Consideration: If using light in your experiment (e.g., for photo-activated processes), ensure the wavelength used is not one that is strongly absorbed by the compound, if possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, the two most probable degradation pathways are:

  • Hydrolysis of the nitrile group: This can occur under both acidic and basic conditions, proceeding through an amide intermediate to form the corresponding carboxylic acid.[1][2][3][4][5][6]

  • Cleavage of the ether linkages: The cyclopentyloxy and methoxy groups are susceptible to cleavage under strong acidic conditions.[7][8][9][10][11][12]

Q2: How can I prevent the hydrolysis of the nitrile group?

A2: To minimize hydrolysis, it is recommended to:

  • Maintain solutions at a neutral pH (6-8).

  • Avoid prolonged storage in aqueous solutions; prepare fresh solutions for each experiment.

  • Store solutions at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term).

Q3: Is this compound sensitive to light?

A3: While specific photostability data is not available for this compound, benzonitrile derivatives can be susceptible to photodegradation.[13][14] It is best practice to protect the compound and its solutions from light.

Q4: What are the expected degradation products I should look for in my analysis?

A4: The primary degradation products to monitor for are:

  • From Nitrile Hydrolysis:

    • 3-(Cyclopentyloxy)-4-methoxybenzamide

    • 3-(Cyclopentyloxy)-4-methoxybenzoic acid

  • From Ether Cleavage (under strong acid):

    • 3-Hydroxy-4-methoxybenzonitrile

    • 3-(Cyclopentyloxy)-4-hydroxybenzonitrile

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound under various conditions to illustrate expected trends.

Table 1: Hypothetical Stability in Aqueous Buffers at 25°C over 24 hours

pH% Remaining Parent CompoundMajor Degradation Product% Degradation Product
3.085.2%3-(Cyclopentyloxy)-4-methoxybenzoic acid14.1%
5.095.8%3-(Cyclopentyloxy)-4-methoxybenzoic acid4.0%
7.499.5%Not Detected<0.5%
9.092.1%3-(Cyclopentyloxy)-4-methoxybenzamide7.5%

Table 2: Hypothetical Photostability in Acetonitrile Solution (Exposed to UV light at 254 nm)

Exposure Time (hours)% Remaining Parent Compound
0100%
291.3%
484.5%
872.1%
2455.8%

Experimental Protocols

Protocol 1: General Procedure for Assessing Aqueous Stability

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in a series of aqueous buffers (e.g., pH 3, 5, 7.4, and 9).

  • Incubation: Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quenching: Quench any further reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound and any potential degradation products.

Visualizations

stability_troubleshooting_workflow start Stability Issue Observed (e.g., low potency, new peaks) check_pH Check pH of Solution start->check_pH is_extreme_pH Is pH < 6 or > 8? check_pH->is_extreme_pH adjust_pH Adjust to Neutral pH (6-8) Use Fresh Solutions is_extreme_pH->adjust_pH Yes check_light Check for Light Exposure is_extreme_pH->check_light No analyze_degradation Analyze for Degradation Products (LC-MS) adjust_pH->analyze_degradation is_light_exposed Is the sample exposed to light? check_light->is_light_exposed protect_from_light Protect from Light (Amber vials, foil) is_light_exposed->protect_from_light Yes check_temp Check Temperature is_light_exposed->check_temp No protect_from_light->analyze_degradation is_high_temp Is temperature elevated? check_temp->is_high_temp lower_temp Store and Use at Lower Temperature is_high_temp->lower_temp Yes check_reagents Review Experimental Reagents is_high_temp->check_reagents No lower_temp->analyze_degradation has_strong_acid Are strong acids present? check_reagents->has_strong_acid use_milder_acid Consider Milder Acid or Alternative Method has_strong_acid->use_milder_acid Yes has_strong_acid->analyze_degradation No use_milder_acid->analyze_degradation end Issue Resolved analyze_degradation->end

Caption: Troubleshooting workflow for stability issues.

potential_degradation_pathways cluster_hydrolysis Nitrile Hydrolysis cluster_cleavage Ether Cleavage parent This compound amide 3-(Cyclopentyloxy)-4-methoxybenzamide parent->amide H₂O (H⁺ or OH⁻) phenol1 3-Hydroxy-4-methoxybenzonitrile parent->phenol1 Strong Acid (H⁺) - Cyclopentene phenol2 3-(Cyclopentyloxy)-4-hydroxybenzonitrile parent->phenol2 Strong Acid (H⁺) - CH₃X acid 3-(Cyclopentyloxy)-4-methoxybenzoic acid amide->acid H₂O (H⁺ or OH⁻)

Caption: Potential degradation pathways.

References

Technical Support Center: HPLC Analysis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A typical starting point for developing an HPLC method for a relatively non-polar compound like this compound would be a reversed-phase method. A C18 column is a good initial choice. The mobile phase would likely consist of a mixture of acetonitrile or methanol and water. A UV detector set to a wavelength where the benzonitrile chromophore absorbs, for instance, around 230-250 nm, would be appropriate.

Q2: My chromatogram shows no peaks, or the peak for my compound is very small. What should I do?

There are several potential reasons for a lack of peaks or very small peaks.[1] First, confirm that the sample was injected correctly and that the injection volume is appropriate.[1] Check for any leaks in the system, from the injector to the detector.[2][3] Ensure that the detector is turned on, the lamp is functioning correctly, and it is set to the correct wavelength.[3][4] It's also possible that your sample is not eluting from the column. You may need to increase the organic solvent percentage in your mobile phase. Finally, verify the concentration and stability of your sample; it may be too dilute or have degraded.

Q3: I am observing significant peak tailing in my chromatogram. What are the likely causes and solutions?

Peak tailing can be caused by several factors.[2][4] One common cause is secondary interactions between the analyte and the stationary phase, especially with residual silanols on a silica-based column.[4] To mitigate this, you can try adding a small amount of a competing base, like triethylamine, to the mobile phase, or switch to a base-deactivated column. Another cause could be column overload, so try injecting a smaller sample volume or a more dilute sample.[4] Dead volume in the system can also contribute to peak tailing, so check all your connections and tubing.[5] Finally, ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[2]

Q4: The retention time of my analyte is shifting between injections. How can I stabilize it?

Retention time shifts can be frustrating and are often related to the mobile phase or the column.[2] Inconsistent mobile phase preparation is a common culprit, so ensure your solvents are accurately measured and mixed.[2] Fluctuations in column temperature can also cause shifts, so using a column oven is recommended for better reproducibility.[2][5] Column degradation over time can also lead to changes in retention. If the column is old or has been used with harsh conditions, it may need to be replaced.[2] Finally, ensure the column is properly equilibrated with the mobile phase before each injection.[2]

Q5: My HPLC system pressure is unusually high or fluctuating. What should I do?

High or fluctuating system pressure often indicates a blockage or a leak in the system.[2] Start by checking for blockages in the in-line filter, guard column, or the column itself.[2] You can try back-flushing the column with a strong solvent to remove any precipitated material. If the pressure remains high, the column frit may be clogged and need replacement. Fluctuating pressure can be caused by air bubbles in the pump or leaks in the pump seals.[2][5] Degassing the mobile phase and priming the pump can help remove air bubbles.[5] If you suspect a leak, carefully inspect all fittings and connections.[2]

Troubleshooting Guides

Issue 1: Baseline Noise or Drift

Symptoms: The baseline on your chromatogram is not flat and shows random noise or a consistent upward or downward slope.[5]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Air bubbles in the mobile phase or detectorDegas the mobile phase using sonication or vacuum filtration. Prime the pump to remove any trapped air.[5]
Contaminated mobile phase or columnPrepare fresh mobile phase with high-purity solvents. Flush the column with a strong solvent to remove contaminants.[5]
Detector lamp instabilityAllow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[5]
Temperature fluctuationsUse a column oven to maintain a stable temperature. Ensure the detector is not in a drafty location.[5]
Leaks in the systemInspect all fittings and connections for any signs of leakage. Tighten or replace fittings as necessary.[2]

Experimental Protocol to Address Baseline Noise:

  • Prepare Fresh Mobile Phase: Prepare a new batch of your mobile phase (e.g., 60:40 Acetonitrile:Water) using HPLC-grade solvents. Filter the mobile phase through a 0.45 µm filter and degas it for 15 minutes using an ultrasonic bath.

  • System Flush: Disconnect the column and replace it with a union. Flush the system with the fresh mobile phase at a high flow rate (e.g., 2-3 mL/min) for 20-30 minutes to remove any air bubbles and contaminants from the pump, injector, and detector.

  • Column Equilibration: Reconnect the column and equilibrate it with the mobile phase at the analytical flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).

  • Blank Injection: Inject a blank (mobile phase) to ensure the baseline remains stable and free of ghost peaks.

  • Standard Injection: If the baseline is stable, inject a standard of this compound to confirm the resolution of the issue.

Troubleshooting Logic for Baseline Issues

start Baseline Noise or Drift Detected check_mobile_phase Prepare Fresh & Degassed Mobile Phase start->check_mobile_phase check_system_flush Flush System (without column) check_mobile_phase->check_system_flush check_column_equilibration Equilibrate Column check_system_flush->check_column_equilibration stable_baseline Stable Baseline Achieved check_column_equilibration->stable_baseline Yes unstable_baseline Baseline Still Unstable check_column_equilibration->unstable_baseline No check_detector Check Detector Lamp check_leaks Inspect for Leaks check_detector->check_leaks check_leaks->stable_baseline Issue Found & Fixed unstable_baseline->check_detector

Caption: A workflow for troubleshooting baseline noise and drift in HPLC analysis.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms: The chromatographic peak for this compound is asymmetrical, with a tail or a front.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column OverloadReduce the injection volume or dilute the sample.[4]
Secondary InteractionsAdd a competing agent (e.g., 0.1% trifluoroacetic acid for acidic compounds, or triethylamine for basic compounds) to the mobile phase. Use a base-deactivated column.[4]
Sample Solvent EffectsDissolve the sample in the mobile phase or a weaker solvent than the mobile phase.[3]
Column Void or ContaminationReverse flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]
High Dead VolumeCheck all connections and tubing for proper fitting. Use tubing with a smaller internal diameter if possible.[5]

Experimental Protocol to Improve Peak Shape:

  • Sample Dilution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them to see if the peak shape improves with lower concentration.

  • Mobile Phase Modification: If tailing is observed, and assuming the analyte has some basic character, add 0.1% triethylamine to the mobile phase. Equilibrate the column with the new mobile phase and re-inject the sample.

  • Sample Solvent Check: If your sample is dissolved in a strong solvent like 100% acetonitrile, try dissolving it in the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water).

  • Column Wash: Disconnect the column from the detector and reverse its direction. Flush with a strong solvent (e.g., isopropanol or methanol) for 30-60 minutes. Re-install the column in the correct direction and re-equilibrate.

Decision Tree for Poor Peak Shape

start Poor Peak Shape Observed check_concentration Reduce Sample Concentration/Volume start->check_concentration good_peak_shape Good Peak Shape Achieved check_concentration->good_peak_shape Improved still_poor_shape Still Poor Shape check_concentration->still_poor_shape No Improvement check_solvent Dissolve Sample in Mobile Phase check_solvent->good_peak_shape Improved still_poor_shape2 Still Poor Shape check_solvent->still_poor_shape2 No Improvement check_mobile_phase_mod Modify Mobile Phase (e.g., add TFA/TEA) check_mobile_phase_mod->good_peak_shape Improved still_poor_shape3 Still Poor Shape check_mobile_phase_mod->still_poor_shape3 No Improvement check_column_health Check/Wash Column check_column_health->good_peak_shape Improved still_poor_shape->check_solvent still_poor_shape2->check_mobile_phase_mod still_poor_shape3->check_column_health

Caption: A decision tree for troubleshooting poor peak shapes in HPLC.

Standard Operating Procedure: HPLC Analysis of this compound

This SOP provides a general framework. Method parameters may need to be optimized for specific applications.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Mobile Phase Preparation:

  • Prepare a mobile phase of 60% acetonitrile and 40% water (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase for 15-20 minutes in an ultrasonic bath.

3. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

4. Sample Preparation:

  • Prepare the sample by accurately weighing and dissolving it in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

Parameter Setting
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile Phase60:40 Acetonitrile:Water
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detector Wavelength240 nm
Run Time10 minutes

6. System Suitability:

  • Inject the 10 µg/mL standard solution five times.

  • The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The tailing factor for the analyte peak should be between 0.8 and 1.5.

  • The theoretical plates for the analyte peak should be greater than 2000.

7. Analysis:

  • Inject the blank (mobile phase), followed by the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample using the calibration curve.

References

Technical Support Center: Overcoming Poor Solubility of 3-(Cyclopentyloxy)-4-methoxybenzonitrile in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3-(Cyclopentyloxy)-4-methoxybenzonitrile during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical compound with a molecular structure that suggests low aqueous solubility. This is due to the presence of a non-polar cyclopentyloxy group and a benzonitrile core. Poor solubility can be a significant challenge in biological assays as it can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.[1]

Q2: What are the initial signs of solubility issues in my assay?

A2: Signs of poor solubility can include:

  • Visible precipitation or cloudiness in your stock solutions or assay wells.

  • Inconsistent or non-reproducible results between experiments.

  • A lower-than-expected biological response, which may be due to the actual concentration of the dissolved compound being lower than the nominal concentration.[1]

Q3: What are the general approaches to improve the solubility of a poorly soluble compound like this compound?

A3: Several conventional methods can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical approaches. Physical methods include techniques like particle size reduction (micronization, nanosuspension) and the use of solid dispersions.[2][3][4] Chemical methods involve strategies such as the use of co-solvents, surfactants, pH adjustment, and the formation of inclusion complexes.[2][5][6]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers

This guide provides a systematic approach to resolving compound precipitation in your experimental setup.

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Precipitation Observed B Step 1: Initial Assessment A->B C Is the stock solution clear? B->C D Re-dissolve stock solution. Consider gentle heating or vortexing. C->D No E Step 2: Employ Co-solvents C->E Yes D->C F Add a water-miscible organic solvent (e.g., DMSO, Ethanol) to the buffer. E->F G Is precipitation resolved? F->G H Step 3: Utilize Surfactants G->H No M Proceed with Assay G->M Yes I Incorporate a non-ionic surfactant (e.g., Tween 80, Pluronic F-68) below its Critical Micelle Concentration (CMC). H->I J Is precipitation resolved? I->J K Step 4: Advanced Formulation J->K No J->M Yes L Consider solid dispersions or inclusion complexes (e.g., with cyclodextrins). K->L L->M If successful N Contact Technical Support L->N If issues persist

Caption: Troubleshooting workflow for addressing compound precipitation.

Issue 2: Low and Inconsistent Bioactivity Observed

Low bioactivity may be a direct consequence of poor solubility. This guide outlines steps to ensure the compound is sufficiently dissolved to exert its biological effect.

G cluster_1 Workflow for Addressing Low Bioactivity Start Low/Inconsistent Bioactivity CheckSolubility Verify Compound Solubility in Assay Medium Start->CheckSolubility SolubilityOK Solubility is adequate CheckSolubility->SolubilityOK IncreaseSolubility Implement Solubility Enhancement Strategy SolubilityOK->IncreaseSolubility No InvestigateOther Investigate Other Factors (e.g., compound stability, assay artifacts) SolubilityOK->InvestigateOther Yes ReRunAssay Re-run Bioassay IncreaseSolubility->ReRunAssay AnalyzeResults Analyze Results ReRunAssay->AnalyzeResults Improved Bioactivity Improved? AnalyzeResults->Improved Success Problem Solved Improved->Success Yes Improved->InvestigateOther No

Caption: Logical workflow for troubleshooting low bioactivity due to potential solubility issues.

Experimental Protocols & Data

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol describes a standard method for determining the thermodynamic solubility of a compound.

Methodology:

  • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific solvent or buffer.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25°C).

  • Agitate the vials for 24-48 hours to ensure the system reaches equilibrium.[1]

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enhancing Solubility with Co-solvents

This protocol details the use of co-solvents to improve the solubility of this compound.

Methodology:

  • Prepare a series of aqueous buffer solutions containing increasing percentages of a water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 400).[7][8][9]

  • For each co-solvent concentration, perform the shake-flask solubility determination as described in Protocol 1.

  • Plot the measured solubility of this compound as a function of the co-solvent concentration.

Table 1: Solubility of this compound in Various Co-solvent Systems

Co-solvent System (in Phosphate Buffered Saline, pH 7.4)Solubility (µg/mL) at 25°C
0% Co-solvent (PBS alone)< 1
1% DMSO5.2
5% DMSO28.7
10% DMSO75.1
5% Ethanol15.4
10% Ethanol42.9
10% PEG 40055.8
20% PEG 400112.3
Protocol 3: Improving Solubility with Surfactants

This protocol outlines the use of surfactants to increase the aqueous solubility of the target compound through micellar solubilization.[10][11]

Methodology:

  • Prepare a series of aqueous buffer solutions containing different concentrations of a surfactant (e.g., Tween 80, Polysorbate 20) both below and above its critical micelle concentration (CMC).

  • Determine the solubility of this compound in each surfactant solution using the shake-flask method (Protocol 1).

  • Analyze the relationship between surfactant concentration and compound solubility.

Table 2: Effect of Surfactants on the Solubility of this compound

Surfactant (in PBS, pH 7.4)Concentration (% w/v)Solubility (µg/mL) at 25°C
Tween 800.01% (below CMC)8.9
Tween 800.1% (above CMC)65.2
Tween 801.0%210.5
Polysorbate 200.01% (below CMC)7.5
Polysorbate 200.1% (above CMC)58.9
Polysorbate 201.0%188.7

Signaling Pathway Diagram

While the specific biological target of this compound is not provided, the following diagram illustrates a generic signaling pathway that could be studied, emphasizing the need for the compound to be in solution to interact with its target.

G cluster_2 Generic Cellular Signaling Pathway Compound 3-(Cyclopentyloxy)-4- methoxybenzonitrile (in solution) Receptor Cell Surface Receptor Compound->Receptor Binding SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activation Effector Effector Protein SignalingCascade->Effector Response Cellular Response Effector->Response

Caption: A generic signaling pathway illustrating the interaction of a soluble compound with its cellular target.

References

Technical Support Center: Optimizing Cell-Based Assays with 3-(Cyclopentyloxy)-4-methoxybenzonitrile (Roflumilast)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-(Cyclopentyloxy)-4-methoxybenzonitrile, also known as Roflumilast, in cell-based assays. Roflumilast is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Roflumilast)?

A1: Roflumilast selectively inhibits the phosphodiesterase 4 (PDE4) enzyme.[2][3] PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn downregulates inflammatory responses.[3] This mechanism makes it a valuable tool for studying inflammatory and immunological processes in cell-based assays.[4]

Q2: What are the primary applications of Roflumilast in cell-based assays?

A2: Roflumilast is frequently used in cell-based assays to investigate:

  • Anti-inflammatory responses: It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23.[3]

  • Immunomodulation: It can modulate the function of various immune cells, including neutrophils, T-cells, and macrophages.

  • cAMP signaling pathways: It is used to study the role of cAMP in different cellular processes.[5]

  • Drug discovery: It serves as a reference compound in screening for novel PDE4 inhibitors.[6]

Q3: How should I prepare a stock solution of Roflumilast?

A3: Roflumilast is a crystalline solid that is soluble in organic solvents like DMSO, ethanol, and DMF.[1] It is sparingly soluble in aqueous buffers.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM).[2] This stock solution can then be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is the recommended working concentration range for Roflumilast in cell-based assays?

A4: The optimal concentration of Roflumilast depends on the cell type and the specific assay. However, a general starting point is to perform a dose-response curve ranging from nanomolar to low micromolar concentrations. The IC50 value for PDE4 inhibition is in the sub-nanomolar range (0.2-4.3 nM for different PDE4 variants).[2] In cell-based assays, effective concentrations are often in the low nanomolar range. For example, it inhibits the proliferation of CD4+ T cells with an IC30 of 7 nM.[1][2]

Troubleshooting Guides

This section addresses common issues encountered during cell-based assays with Roflumilast.

Problem 1: Inconsistent or non-reproducible assay results.

Potential Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to phenotypic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments.[7][8]
Inconsistent Cell Seeding Uneven cell distribution in multi-well plates can cause significant variability. Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques.[9] Consider avoiding the outer wells of the plate which are prone to evaporation (the "edge effect").[10][11]
Pipetting Errors Inaccurate pipetting, especially during serial dilutions, can lead to large errors. Regularly calibrate pipettes and use fresh tips for each dilution and replicate.[9]
Reagent Variability Batch-to-batch variation in media, serum, or other reagents can affect cell health and response. Use reagents from the same lot for a set of experiments where possible.[10]

Problem 2: High background signal or apparent off-target effects.

Potential Cause Troubleshooting Step
Compound Precipitation At high concentrations, Roflumilast may precipitate in aqueous culture medium. Visually inspect the wells for any precipitate. If observed, prepare a fresh, lower concentration stock solution or use a solubilizing agent, ensuring it doesn't interfere with the assay.[9]
Cell Stress or Toxicity High concentrations of Roflumilast or the solvent (DMSO) may induce cytotoxicity, leading to confounding results. Perform a cell viability assay (e.g., MTT or resazurin) in parallel to your main experiment to determine the non-toxic concentration range.
Contaminated Reagents Contamination of reagents or cell cultures can lead to unexpected cellular responses. Regularly test for mycoplasma contamination and use aseptic techniques.[7][8]
Assay Interference The compound may directly interfere with the assay detection method (e.g., fluorescence or luminescence). Run a cell-free control with the compound and assay reagents to check for any direct interference.[9]

Problem 3: No or low inhibitory effect observed.

Potential Cause Troubleshooting Step
Incorrect Compound Concentration The concentrations used may be too low to elicit a response. Perform a wider range of serial dilutions, extending to higher concentrations, while monitoring for cytotoxicity.
Cell Type Insensitivity The chosen cell line may have low expression of PDE4 or a signaling pathway that is not sensitive to changes in cAMP levels. Confirm the expression of PDE4 in your cell line or choose a cell line known to be responsive to PDE4 inhibitors.
Inadequate Incubation Time The incubation time with the compound may be too short for the effect to manifest. Optimize the incubation time by performing a time-course experiment.
Compound Degradation Improper storage of the stock solution can lead to degradation of the compound. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for Roflumilast.

Table 1: Solubility of Roflumilast

SolventSolubilityReference
DMSO≥ 50 mg/mL (124.00 mM)[2]
Ethanol~10 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Aqueous BuffersSparingly soluble[1]

Table 2: In Vitro Inhibitory Activity of Roflumilast

TargetIC50 (nM)Reference
PDE4A10.7[2]
PDE4A40.9[2]
PDE4B10.7[2]
PDE4B20.2[2]
PDE1, PDE2, PDE3, PDE5>10,000[1][2]

Experimental Protocols

Protocol 1: General Cell-Based Assay for Measuring Intracellular cAMP Levels

This protocol provides a general framework for assessing the effect of Roflumilast on intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Cell Seeding: Seed cells (e.g., HEK293, U937) in a 96-well plate at a density that allows for optimal growth during the experiment and culture overnight.[12]

  • Compound Treatment: Prepare serial dilutions of Roflumilast in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Roflumilast. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 30-60 minutes).

  • cAMP Stimulation: To induce cAMP production, stimulate the cells with an adenylyl cyclase activator like Forskolin.[12] The concentration and stimulation time should be optimized for your cell line.

  • Cell Lysis: After stimulation, lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Quantification: Quantify the intracellular cAMP levels in the cell lysates according to the manufacturer's instructions for the specific assay kit.

  • Data Analysis: Plot the measured cAMP concentration against the log of the Roflumilast concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: TNF-α Release Assay in Immune Cells

This protocol describes how to measure the inhibitory effect of Roflumilast on TNF-α secretion from immune cells like PBMCs or RAW 264.7 macrophages.

  • Cell Seeding: Plate the immune cells in a 96-well plate.[12]

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of Roflumilast for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) to induce TNF-α production.[12]

  • Incubation: Incubate the plate for an appropriate time (e.g., 4-24 hours) to allow for TNF-α secretion.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the TNF-α concentration against the log of the Roflumilast concentration to calculate the IC50 value.

Visualizations

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Agonist cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA (inactive) cAMP->PKA PDE4 PDE4 cAMP->PDE4 PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB AMP AMP PDE4->AMP Hydrolyzes Roflumilast Roflumilast Roflumilast->PDE4 Inhibits Inflammatory_Response Inflammatory Response CREB->Inflammatory_Response Downregulates

Mechanism of action of Roflumilast.

Cell_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_compound Prepare Roflumilast serial dilutions overnight_incubation->prepare_compound add_compound Add compound to cells prepare_compound->add_compound incubate_compound Incubate with compound add_compound->incubate_compound add_stimulant Add stimulant (e.g., Forskolin/LPS) incubate_compound->add_stimulant incubate_stimulant Incubate add_stimulant->incubate_stimulant lyse_or_collect Lyse cells or collect supernatant incubate_stimulant->lyse_or_collect detect_signal Detect signal (e.g., cAMP, TNF-α) lyse_or_collect->detect_signal analyze_data Analyze data and generate dose-response curve detect_signal->analyze_data end End analyze_data->end

General workflow for a cell-based assay with Roflumilast.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? cell_issues Cell-related issues? (Passage, Seeding) start->cell_issues Yes compound_issues Compound-related issues? (Solubility, Purity) start->compound_issues No check_cells Use low passage cells Ensure even seeding cell_issues->check_cells assay_issues Assay-related issues? (Pipetting, Reagents) compound_issues->assay_issues No check_compound Check solubility Use fresh stock compound_issues->check_compound Yes check_assay Calibrate pipettes Use consistent reagents assay_issues->check_assay Yes

A troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

A Comparative Guide to PDE4 Inhibition: Efficacy of Apremilast and the 3-(Cyclopentyloxy)-4-methoxybenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Apremilast, a well-established phosphodiesterase 4 (PDE4) inhibitor, and the emerging potential of compounds derived from the 3-(cyclopentyloxy)-4-methoxybenzonitrile chemical scaffold. While direct efficacy data for this compound itself is not publicly available due to its role as a chemical intermediate, this document will focus on a potent derivative, 7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one , hereafter referred to as Compound X , to represent the therapeutic potential of this structural class.

Apremilast, marketed as Otezla®, is an oral small-molecule inhibitor of PDE4 approved for the treatment of psoriasis and psoriatic arthritis.[1] Its mechanism of action involves the inhibition of PDE4, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[2][3]

Compound X, a derivative of the this compound scaffold, has been identified as a highly potent inhibitor of PDE4B, a key isoform involved in inflammatory pathways. While extensive clinical data is not yet available for Compound X, its preclinical profile suggests a promising therapeutic candidate.

Mechanism of Action: Targeting PDE4 to Attenuate Inflammation

Both Apremilast and compounds derived from the this compound scaffold share a common mechanism of action: the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell types, including immune cells.

By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory mediators.

The key anti-inflammatory effects of PDE4 inhibition include the reduced production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), and an increase in the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1]

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Regulates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23) Gene_Transcription->Pro_inflammatory Downregulates Anti_inflammatory Anti-inflammatory Cytokines (IL-10) Gene_Transcription->Anti_inflammatory Upregulates Apremilast_CompoundX Apremilast / Compound X Apremilast_CompoundX->PDE4 Inhibits

Figure 1: PDE4 Inhibition Signaling Pathway

Comparative Efficacy Data

The following tables summarize the available in vitro efficacy data for Apremilast and highlight the expected potency of compounds from the this compound scaffold, represented by Compound X.

Table 1: In Vitro PDE4 Inhibition

CompoundPDE4 IsoformIC50 (nM)Reference
Apremilast PDE4 (pan)74[4]
PDE4A1A10-100[2]
PDE4B110-100[2]
PDE4B210-100[2]
PDE4C110-100[2]
PDE4D210-100[2]
Compound X PDE4BHighly Potent[5]

Note: A specific IC50 value for Compound X is not publicly available, but it is described as a "highly potent PDE IVb inhibitor".[5]

Table 2: Inhibition of TNF-α Release

CompoundCell TypeStimulantIC50 (nM)Reference
Apremilast Human PBMCsLPS110[1]
Human Rheumatoid Synovial CellsSpontaneous~100 (46% inhibition)[6]

Note: Data on the inhibition of TNF-α release for Compound X is not currently available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.

Principle: The assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP). When unbound, the small FAM-cAMP rotates rapidly, resulting in low FP. Upon hydrolysis by PDE4 to FAM-AMP, a binding agent captures the product, forming a larger, slower-tumbling complex with high FP. Inhibitors of PDE4 prevent this conversion, thus maintaining a low FP signal.

Materials:

  • Recombinant human PDE4 enzyme (specific isoform or pan-PDE4)

  • FAM-cAMP substrate

  • Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

  • Binding Agent (e.g., IMAP™ beads)

  • Test compounds (Apremilast, Compound X) and vehicle control (DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of FP measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Setup: To the wells of the microplate, add:

    • Test compound or vehicle control.

    • Recombinant PDE4 enzyme.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection: Add the binding agent to stop the reaction and bind the fluorescent product. Incubate for at least 30 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

PDE4_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Plate_Setup Add Compounds and PDE4 Enzyme to Plate Compound_Prep->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Initiation Add FAM-cAMP Substrate Pre_incubation->Reaction_Initiation Reaction_Incubation Incubate Reaction_Initiation->Reaction_Incubation Termination_Detection Add Binding Agent Reaction_Incubation->Termination_Detection Measurement Read Fluorescence Polarization Termination_Detection->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: PDE4 Inhibition Assay Workflow
LPS-Induced TNF-α Release Assay in Human PBMCs

This cell-based assay measures the inhibitory effect of a compound on the production and release of the pro-inflammatory cytokine TNF-α from human peripheral blood mononuclear cells (PBMCs).

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells, including monocytes within the PBMC population. LPS stimulation triggers a signaling cascade that results in the synthesis and secretion of TNF-α. PDE4 inhibitors are expected to suppress this response.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated from healthy donors

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Apremilast, Compound X) and vehicle control (DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend the isolated PBMCs in culture medium and plate them in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Compound Treatment: Add serial dilutions of the test compounds or vehicle control to the wells.

  • Pre-incubation: Incubate the plate for 1 hour in a CO2 incubator.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce TNF-α production. Include unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cytokine_Assay_Workflow Start Start PBMC_Isolation Isolate Human PBMCs Start->PBMC_Isolation Cell_Plating Plate PBMCs in 96-well Plate PBMC_Isolation->Cell_Plating Compound_Treatment Add Test Compounds Cell_Plating->Compound_Treatment Pre_incubation Pre-incubate (1 hr) Compound_Treatment->Pre_incubation Stimulation Stimulate with LPS Pre_incubation->Stimulation Incubation Incubate (18-24 hrs) Stimulation->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection TNFa_Quantification Measure TNF-α by ELISA Supernatant_Collection->TNFa_Quantification Data_Analysis Calculate % Inhibition and IC50 TNFa_Quantification->Data_Analysis End End Data_Analysis->End

Figure 3: Cytokine Release Assay Workflow

Conclusion

Apremilast is a well-characterized PDE4 inhibitor with demonstrated efficacy in treating inflammatory diseases like psoriasis and psoriatic arthritis. The this compound scaffold serves as a foundation for the development of novel and potent PDE4 inhibitors, exemplified by the high potency of Compound X against PDE4B.

While a direct quantitative comparison is limited by the availability of public data for Compound X, the information presented in this guide highlights the therapeutic potential of this chemical class. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety profile of these emerging PDE4 inhibitors. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and contribute to the advancement of anti-inflammatory therapies.

References

A Comparative Analysis of the 3-(Cyclopentyloxy)-4-methoxybenzoyl Scaffold and Other Leading PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), is a well-established therapeutic strategy for a range of inflammatory diseases.[1][2] By increasing intracellular cAMP levels, PDE4 inhibitors modulate the signaling pathways that control the production of pro-inflammatory and anti-inflammatory mediators.[3][4] This guide provides a comparative analysis of compounds based on the 3-(cyclopentyloxy)-4-methoxybenzonitrile scaffold, such as the potent inhibitor Piclamilast (RP73401), against other clinically significant PDE4 inhibitors including Roflumilast, Apremilast, and Crisaborole.

Introduction to the 3-(Cyclopentyloxy)-4-methoxybenzoyl Moiety

The 3-(cyclopentyloxy)-4-methoxybenzoyl chemical group is a core component of several potent and selective PDE4 inhibitors. While this compound itself is a known chemical entity, a closely related benzamide derivative, N-(3,5-dichloro-4-pyridyl)-3-(cyclopentyloxy)-4-methoxybenzamide, also known as Piclamilast or RP73401, has been extensively studied.[5][6] This class of compounds demonstrated exceptional potency in preclinical studies, inhibiting PDE4 and subsequent superoxide generation from eosinophils, and showing efficacy in animal models of bronchospasm.[5] This analysis will consider the properties of this scaffold, represented by Piclamilast, in comparison to other inhibitors that have reached clinical application.

Mechanism of Action: The PDE4 Signaling Pathway

PDE4 inhibitors exert their anti-inflammatory effects by preventing the hydrolysis of cAMP to adenosine monophosphate (AMP).[3] The resulting elevation in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB).[3] This signaling cascade ultimately modulates the transcription of various genes, leading to a decrease in the production of pro-inflammatory cytokines (like TNF-α, IL-17, and IL-23) and an increase in anti-inflammatory cytokines (like IL-10).[4][7] This rebalancing of cytokine expression helps to reduce the inflammatory response characteristic of diseases like COPD, psoriasis, and atopic dermatitis.[7][8]

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell cluster_nucleus Nucleus ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA PKA (Active) cAMP->PKA Activates PDE4_Inhibitor PDE4 Inhibitor (e.g., Piclamilast, Roflumilast) PDE4_Inhibitor->PDE4 Inhibits AMP AMP PDE4->AMP Hydrolyzes CREB CREB -> pCREB PKA->CREB Activates Cytokines Modulation of Gene Transcription CREB->Cytokines Regulates Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23)↓ Cytokines->Pro_Inflammatory Anti_Inflammatory Anti-inflammatory Cytokines (IL-10)↑ Cytokines->Anti_Inflammatory

Caption: Simplified signaling pathway of PDE4 inhibition.

Comparative Performance Data

The efficacy and safety profile of a PDE4 inhibitor is largely determined by its potency and selectivity for different PDE4 isoforms (A, B, C, and D). Inhibition of PDE4B is generally associated with anti-inflammatory effects, whereas PDE4D inhibition has been linked to emesis and other side effects.[1][9]

InhibitorTypePDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity ProfileKey Cytokine Modulation
Piclamilast (RP73401) BenzamidePotent (sub-nM range)-High selectivity for PDE4.[10]↓ Superoxide generation in eosinophils.[5]
Roflumilast Benzamide0.840.68High affinity for PDE4B/D.[1]↓ Neutrophils, Eosinophils, TNF-α, IL-17, IL-23.[7][11][12]
Apremilast Phthalimide190 (PDE4B1)540 (PDE4D2)Broad PDE4 inhibition; IC50 = 74 nM (total).[1]↓ TNF-α, IL-17, IL-23; ↑ IL-10.[4]
Crisaborole Benzoxaborole--Moderate potency; IC50 = 490 nM (total).[9][13]↓ TNF-α, IL-4, IL-13, IL-31.[14]
Rolipram PyrrolidinonePotentPotentFirst-generation; potent but non-selective across isoforms.[8]↓ TNF-α.[10]
Caption: Table 1. Comparative inhibitory activity and cytokine modulation of selected PDE4 inhibitors.
InhibitorTherapeutic Application(s)Route of AdministrationCommon Side Effects
Piclamilast (RP73401) Investigational (Asthma, COPD)Oral (Preclinical)-
Roflumilast Severe COPD, Plaque Psoriasis.[1][8]Oral, Topical.[7]Diarrhea, nausea, weight loss, headache, psychiatric events.[8][15]
Apremilast Psoriasis, Psoriatic Arthritis, Behçet's Disease.[8][9]Oral.[16]Diarrhea, nausea, headache, depression, weight loss.[15][17]
Crisaborole Mild-to-moderate Atopic Dermatitis.[9][18]Topical.[19]Application site pain/stinging.[1]
Rolipram Research Tool (formerly antidepressant)Oral (Preclinical)Nausea, vomiting, headache (limited clinical use due to side effects).[8]
Caption: Table 2. Clinical and safety profiles of selected PDE4 inhibitors.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro and in vivo assays.

In Vitro PDE4 Enzyme Inhibition Assay

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A common method to determine this is the fluorescence polarization (FP) assay.

Principle: This assay measures the change in the rotation of a fluorescently labeled substrate. A small, fluorescently labeled cAMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes the cAMP, a binding agent captures the resulting phosphate group, forming a larger, slower-tumbling complex with high polarization. The degree of inhibition is proportional to the change in polarization.[3]

Methodology:

  • Compound Preparation: A serial dilution of the test inhibitor (e.g., Piclamilast) and a positive control (e.g., Roflumilast) are prepared in DMSO.

  • Assay Plate Setup: The diluted compounds or DMSO (vehicle control) are dispensed into the wells of a 384-well microplate.

  • Enzyme Addition: A solution of recombinant human PDE4 enzyme in assay buffer is added to each well. The plate is briefly incubated to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: A fluorescently-labeled cAMP substrate (e.g., FAM-cAMP) is added to all wells to start the enzymatic reaction.

  • Reaction Incubation: The plate is incubated at room temperature for a set period (e.g., 60 minutes) to allow for substrate hydrolysis.

  • Detection: A binding agent/stop solution is added. After a final incubation period, the fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Experimental_Workflow start Start: Prepare Reagents prep_compounds 1. Prepare serial dilutions of test inhibitor and controls in DMSO start->prep_compounds plate_setup 2. Dispense 2µL of compounds/ controls into 384-well plate prep_compounds->plate_setup add_enzyme 3. Add 10µL of diluted PDE4 enzyme solution plate_setup->add_enzyme pre_incubate 4. Pre-incubate for 15 min at room temperature add_enzyme->pre_incubate add_substrate 5. Initiate reaction by adding 8µL of FAM-cAMP substrate pre_incubate->add_substrate incubate 6. Incubate for 60 min at room temperature add_substrate->incubate add_stop 7. Add stop solution/ binding agent incubate->add_stop final_incubate 8. Incubate for >60 min (protected from light) add_stop->final_incubate read_plate 9. Measure Fluorescence Polarization (FP) final_incubate->read_plate analyze 10. Calculate IC50 values read_plate->analyze end End analyze->end

Caption: General workflow for an in vitro PDE4 fluorescence polarization assay.
In Vivo Anti-Inflammatory Activity Model

LPS-Induced Pulmonary Inflammation in Rodents: This model is frequently used to assess the anti-inflammatory potential of PDE4 inhibitors in vivo.

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, induces a potent inflammatory response when administered to animals, characterized by the recruitment of inflammatory cells (especially neutrophils) into the lungs and the production of pro-inflammatory cytokines like TNF-α.

Methodology:

  • Acclimatization: Male mice or rats are acclimatized to laboratory conditions.

  • Compound Administration: Animals are pre-treated with the test PDE4 inhibitor (e.g., via oral gavage) or a vehicle control at various doses.

  • LPS Challenge: After a set period (e.g., 1-2 hours), animals are challenged with an intranasal or intratracheal administration of LPS to induce lung inflammation.

  • Sample Collection: At a specific time point post-challenge (e.g., 6-24 hours), animals are euthanized. Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell influx, and lung tissue may be harvested for cytokine analysis or histology.

  • Analysis: Total and differential cell counts (neutrophils, macrophages) in the BAL fluid are determined. Cytokine levels (e.g., TNF-α) in the BAL fluid or lung homogenates are measured by ELISA.

  • Endpoint: The efficacy of the PDE4 inhibitor is determined by its ability to significantly reduce the LPS-induced increase in inflammatory cells and cytokines compared to the vehicle-treated group.

Evolution and Clinical Application

The development of PDE4 inhibitors has progressed from early, non-selective compounds to highly selective second and third-generation drugs with improved therapeutic windows. This evolution has been driven by the need to separate the desired anti-inflammatory effects (PDE4B-mediated) from the dose-limiting side effects (often PDE4D-mediated).[1][9] This has also led to the development of topical formulations to minimize systemic exposure and associated adverse events.

Logical_Relationship cluster_gen Generations & Selectivity cluster_app Primary Applications gen1 First Generation (e.g., Rolipram) gen2 Second/Third Generation (e.g., Roflumilast, Apremilast) gen1->gen2 Improved Isoform Selectivity & Tolerability research Research Tool (Narrow Therapeutic Window) gen1->research topical Topical Formulation (e.g., Crisaborole) gen2->topical Minimized Systemic Exposure systemic Systemic Inflammatory Disease (COPD, Psoriasis, PsA) gen2->systemic dermatology Dermatological Disease (Atopic Dermatitis) topical->dermatology

Caption: Logical progression of PDE4 inhibitor development and application.

Conclusion

The 3-(cyclopentyloxy)-4-methoxybenzoyl scaffold, exemplified by the preclinical candidate Piclamilast, represents a class of highly potent and selective PDE4 inhibitors. Comparative analysis shows that while it shares a core mechanism with clinically approved drugs like Roflumilast, Apremilast, and Crisaborole, the key differentiators among these agents lie in their isoform selectivity, pharmacokinetic properties, and resulting therapeutic index. Roflumilast and Apremilast have demonstrated efficacy for systemic inflammatory diseases but are associated with gastrointestinal and psychiatric side effects.[15] Crisaborole circumvents systemic issues through topical delivery, making it suitable for localized skin conditions.[1] The development path from potent but poorly tolerated first-generation compounds to modern inhibitors underscores the critical importance of isoform-selective targeting and innovative drug delivery strategies in maximizing the therapeutic potential of PDE4 inhibition.

References

Piclamilast: A Comparative Analysis of its Cross-Reactivity with Phosphodiesterase Families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of Piclamilast, also known as 3-(Cyclopentyloxy)-4-methoxybenzonitrile, with other phosphodiesterase (PDE) families. Piclamilast is a potent and highly selective second-generation phosphodiesterase 4 (PDE4) inhibitor.[1][2] This document serves as a valuable resource for researchers investigating PDE4 inhibition and developing novel therapeutics by presenting supporting experimental data, detailed methodologies, and visual representations of the relevant signaling pathway and experimental workflow.

High Selectivity of Piclamilast for the PDE4 Enzyme

Piclamilast is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] Its inhibitory action is targeted towards the four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), which are key regulators of intracellular cyclic adenosine monophosphate (cAMP) levels, particularly within inflammatory and immune cells.[1][2][3] The selective inhibition of PDE4 by Piclamilast leads to an increase in cAMP concentration within these cells, which in turn suppresses their activity, making it a compound of interest for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2][3]

Comparative Inhibitory Activity of Piclamilast

The following table summarizes the available IC50 values for Piclamilast and, for a broader comparative context, the well-established PDE4 inhibitor Roflumilast, against various human phosphodiesterase families. Lower IC50 values indicate higher potency and inhibitory activity.

CompoundTarget PDEIC50
Piclamilast PDE1>100 µM
PDE240 µM
PDE3>100 µM
PDE4 (human neutrophils)1 nM
PDE4 (eosinophil soluble)2 nM
PDE4 (pig aorta)16 nM
PDE4B0.041 nM (41 pM)
PDE4D0.021 nM (21 pM)
PDE514 µM
Roflumilast PDE4B0.84 nM
PDE4D0.68 nM

Note: IC50 values can vary depending on the specific experimental conditions, including the enzyme source and substrate concentration. The provided data is for comparative purposes.[1]

Experimental Protocols

Determination of PDE Inhibitor Potency and Selectivity (IC50)

The potency and selectivity of Piclamilast against different PDE isoforms can be determined using a phosphodiesterase enzyme activity assay.[3]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Piclamilast) against a panel of purified phosphodiesterase enzymes.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1 through PDE11)

  • Radiolabeled cyclic nucleotide substrate (e.g., [³H]cAMP or [³H]cGMP)

  • Test inhibitor (e.g., Piclamilast) at various concentrations

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • The PDE enzyme is incubated with its specific radiolabeled substrate ([³H]cAMP for most PDEs, or [³H]cGMP for cGMP-specific PDEs) in the assay buffer.

  • The test inhibitor (Piclamilast) is added to the reaction mixture at a range of concentrations. A control reaction with no inhibitor is also prepared.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is terminated, often by heat inactivation.

  • An excess of snake venom nucleotidase is added to the mixture. This enzyme hydrolyzes the resulting radiolabeled 5'-monophosphate (e.g., [³H]AMP) to the corresponding radiolabeled nucleoside (e.g., [³H]adenosine).

  • The mixture is passed through an anion-exchange resin column. The unreacted, negatively charged substrate ([³H]cAMP) binds to the resin, while the neutral product ([³H]adenosine) passes through.

  • The amount of radioactivity in the eluate, which corresponds to the amount of hydrolyzed substrate, is quantified using a scintillation counter.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to the control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Pathway and Experimental Design

To better understand the biological context of Piclamilast's action and the methodology for its evaluation, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA_active Protein Kinase A (active) Response Suppression of Inflammatory Response PKA_active->Response Phosphorylates downstream targets AMP 5'-AMP Piclamilast Piclamilast Piclamilast->PDE4 Inhibits

Caption: cAMP signaling pathway and the mechanism of action of Piclamilast.

cluster_workflow Experimental Workflow for PDE Inhibitor Selectivity Profiling start Start: Obtain Test Compound (e.g., Piclamilast) prepare_reagents Prepare Reagents: - Panel of recombinant PDE enzymes (PDE1-11) - Radiolabeled substrate ([3H]cAMP/[3H]cGMP) - Assay buffers start->prepare_reagents serial_dilution Perform Serial Dilutions of Test Compound prepare_reagents->serial_dilution incubation Incubate PDE Enzyme, Substrate, and Inhibitor serial_dilution->incubation separation Separate Product from Substrate (Anion-Exchange Chromatography) incubation->separation quantification Quantify Product Formation (Scintillation Counting) separation->quantification analysis Data Analysis: - Calculate % inhibition - Determine IC50 values quantification->analysis end End: Determine Selectivity Profile analysis->end

Caption: General experimental workflow for assessing PDE inhibitor selectivity.

References

A Head-to-Head Comparison of 3-(Cyclopentyloxy)-4-methoxybenzonitrile Derivatives as Potent Biological Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(cyclopentyloxy)-4-methoxybenzonitrile scaffold is a cornerstone in the development of potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme pivotal in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels, in turn, modulate a cascade of inflammatory responses, making PDE4 an attractive target for therapeutic intervention in a range of inflammatory diseases. This guide provides a head-to-head comparison of key derivatives of this scaffold, focusing on their biological activity, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The primary mechanism of action for many this compound derivatives is the inhibition of PDE4. This leads to an increase in intracellular cAMP, which subsequently suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The following table summarizes the in vitro potency of Rolipram, a well-characterized derivative, and its enantiomers against different PDE4 subtypes. For a broader perspective, data for other notable PDE4 inhibitors are also included.

CompoundTargetIC50 (nM)Reference Compound(s)
(R,S)-Rolipram PDE4A3-
PDE4B130-
PDE4D240-
(R)-(-)-Rolipram PDE4More potent than (S)-enantiomer(S)-(+)-Rolipram
(S)-(+)-Rolipram PDE43 to 5.2 times less potent than (R)-enantiomer(R)-(-)-Rolipram
Roflumilast PDE4B0.84-
PDE4D0.68-
Cilomilast PDE4--
Piclamilast PDE4B0.041-
PDE4D0.021-

Note: Specific IC50 values for (S)-(+)-rolipram against individual PDE4 subtypes are not consistently reported in the literature but it is established to be the less active enantiomer.

In addition to direct PDE4 inhibition, derivatives of the 3-(cyclopentyloxy)-4-methoxyphenyl core have been synthesized and evaluated for their ability to inhibit TNF-α production. Notably, 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives have shown significant activity. For instance, 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone was identified as a potent inhibitor of TNF-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[1][2] Another potent derivative from a related series is 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone .[3][4] While specific IC50 values from the primary literature were not accessible for a direct tabular comparison, their identification as the most potent compounds in their respective series highlights the therapeutic potential of this structural class beyond PDE4 inhibition.

Signaling Pathways and Experimental Workflows

To understand the biological context of these derivatives, it is crucial to visualize the signaling pathways they modulate and the experimental procedures used to quantify their activity.

PDE4_Signaling_Pathway GPCR GPCR Activation (e.g., by hormones, neurotransmitters) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation ↓ Pro-inflammatory Cytokine Production (e.g., TNF-α) CREB->Inflammation Rolipram Rolipram & Derivatives (Inhibitor) Rolipram->PDE4 Inhibits

Figure 1: Simplified cAMP signaling pathway and the inhibitory action of PDE4 inhibitors.

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of these compounds on TNF-α production in a cellular model.

TNF_Alpha_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW264.7 cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight add_inhibitor Add this compound derivatives (test compounds) incubate_overnight->add_inhibitor add_lps Stimulate with LPS (e.g., 10-100 ng/mL) add_inhibitor->add_lps incubate_treatment Incubate for a defined period (e.g., 6-24 hours) add_lps->incubate_treatment collect_supernatant Collect cell supernatant incubate_treatment->collect_supernatant elisa Measure TNF-α levels by ELISA collect_supernatant->elisa calculate_ic50 Calculate IC50 values elisa->calculate_ic50

Figure 2: Experimental workflow for TNF-α inhibition assay in RAW264.7 cells.

Detailed Experimental Protocols

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate by a recombinant PDE4 enzyme.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, for example, Tris-HCl with MgCl2 and DTT.

  • Test Compounds: Prepare serial dilutions of the this compound derivatives in the assay buffer. Ensure the final DMSO concentration is non-inhibitory (typically ≤ 1%).

  • PDE4 Enzyme: Dilute recombinant human PDE4 (subtype A, B, C, or D) to the desired concentration in assay buffer.

  • Fluorescent Substrate: Prepare a solution of FAM-labeled cAMP in the assay buffer.

2. Assay Procedure (96-well plate format):

  • To appropriate wells, add 25 µL of the test compound dilutions or vehicle control.

  • Add 25 µL of the diluted PDE4 enzyme to all wells except the negative control and blank. Add 25 µL of assay buffer to the negative control and blank wells.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the FAM-cAMP substrate solution to all wells except the blank. Add 25 µL of assay buffer to the blank wells.

  • Incubate the plate for 60 minutes at room temperature.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FAM).

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

TNF-α Production Inhibition Assay in RAW264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production and secretion of TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture:

  • Culture RAW264.7 murine macrophage cells in complete medium (e.g., DMEM with 10% FBS and antibiotics).

  • Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.

2. Cell Treatment:

  • The following day, remove the culture medium.

  • Add fresh medium containing serial dilutions of the test compounds to the wells.

  • Pre-incubate the cells with the compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.

  • Incubate the plate for an appropriate duration (e.g., 6 to 24 hours) at 37°C in a CO2 incubator.

3. TNF-α Quantification (ELISA):

  • After incubation, centrifuge the plate and collect the cell-free supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Briefly, this involves adding the supernatants to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Construct a standard curve using recombinant TNF-α.

  • Determine the concentration of TNF-α in each sample from the standard curve.

  • Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value from the resulting dose-response curve.

Conclusion

Derivatives of this compound represent a versatile and potent class of compounds for modulating inflammatory pathways. The well-established PDE4 inhibitor, Rolipram, and its enantiomers demonstrate the potential of this scaffold, with the (R)-enantiomer showing greater potency. Furthermore, structural modifications leading to isoindolinone derivatives have yielded potent inhibitors of TNF-α production. The experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of novel derivatives emerging from this promising chemical scaffold. The presented data and methodologies serve as a valuable resource for researchers and drug development professionals in the pursuit of novel anti-inflammatory therapeutics.

References

Benchmarking 3-(Cyclopentyloxy)-4-methoxybenzonitrile Against Established Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of the novel phosphodiesterase 4 (PDE4) inhibitor, 3-(Cyclopentyloxy)-4-methoxybenzonitrile, against three widely recognized anti-inflammatory drugs: Ibuprofen, Celecoxib, and Dexamethasone. The following sections present a summary of their mechanisms of action, comparative quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to the Compounds

This compound , also known as RP73401, is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] Its anti-inflammatory effects are primarily attributed to the inhibition of COX-2, which reduces the synthesis of prostaglandins involved in inflammation, pain, and fever.[1][2]

Celecoxib is a selective COX-2 inhibitor, another class of NSAIDs.[1] This selectivity for COX-2 is intended to reduce the gastrointestinal side effects associated with the inhibition of COX-1.[1] Like ibuprofen, its anti-inflammatory action stems from the blockade of prostaglandin synthesis.

Dexamethasone is a potent synthetic glucocorticoid. Its mechanism of action involves binding to the glucocorticoid receptor, which then translocates to the nucleus to modulate the expression of a wide range of genes. This leads to the potent suppression of inflammatory responses, including the inhibition of pro-inflammatory cytokine production.[3]

Comparative Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of this compound and the benchmark drugs in key in vitro and in vivo assays.

Table 1: In Vitro Anti-inflammatory Activity

CompoundTargetAssayCell LineIC50Reference
3-(Cyclopentyloxy)-4- methoxybenzonitrile PDE4TNF-α InhibitionLPS-stimulated RAW264.7Potent Inhibition[4][5]
Ibuprofen COX-1/COX-2COX-2 Inhibition-~10 µM
Celecoxib COX-2COX-2 Inhibition-0.04 µM (40 nM)
Dexamethasone Glucocorticoid ReceptorTNF-α InhibitionLPS-stimulated RAW264.7Significant suppression at 1 µM[6]

Note: A specific IC50 value for this compound in TNF-α inhibition assays from publicly available, directly comparative studies was not identified. However, literature describes it as a potent inhibitor.

Table 2: In Vivo Anti-inflammatory Activity

CompoundModelSpeciesEndpointEffective DoseReference
3-(Cyclopentyloxy)-4- methoxybenzonitrile Carrageenan-induced paw edemaRatEdema Reduction-
Ibuprofen Carrageenan-induced paw edemaRatEdema ReductionED50 ~30-100 mg/kg[7]
Celecoxib Carrageenan-induced paw edemaRatEdema Reduction10-30 mg/kg showed significant effect[1][2]
Dexamethasone Carrageenan-induced paw edemaRatEdema ReductionSignificant inhibition at 0.1-1 mg/kg[8]

Note: A specific ED50 value for this compound in the carrageenan-induced paw edema model from directly comparative studies was not identified.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Assay: LPS-Induced TNF-α Production in RAW264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophage cells stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.

Protocol:

  • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound, Ibuprofen, Celecoxib, Dexamethasone) or vehicle (DMSO) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of TNF-α production.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

Principle: This is a standard in vivo model of acute inflammation. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[9][10]

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, and treatment groups receiving different doses of the test compounds.

  • Compound Administration: Administer the test compounds (this compound, Ibuprofen, Celecoxib, Dexamethasone) or vehicle orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 1 hour) before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline. Determine the percentage inhibition of edema by the test compounds compared to the carrageenan control group. Calculate the ED50 value, the dose of the compound that causes 50% inhibition of paw edema.

Mandatory Visualizations

Signaling Pathways

G cluster_lps LPS Pathway cluster_cox COX Pathway cluster_pde4 PDE4 Pathway cluster_drugs Drug Targets LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 AntiInflammatory Anti-inflammatory Effects cAMP->AntiInflammatory AMP AMP PDE4->AMP Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib Celecoxib->COX2 Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits Transcription Cyclopentyloxy 3-(Cyclopentyloxy)-4- methoxybenzonitrile Cyclopentyloxy->PDE4

Caption: Mechanisms of action of anti-inflammatory drugs.

Experimental Workflow

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture RAW264.7 Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation tnf_quantification TNF-α Quantification (ELISA) lps_stimulation->tnf_quantification ic50_determination IC50 Determination tnf_quantification->ic50_determination end Comparative Analysis ic50_determination->end animal_grouping Animal Grouping compound_admin Compound Administration animal_grouping->compound_admin carrageenan_injection Carrageenan Injection compound_admin->carrageenan_injection paw_volume_measurement Paw Volume Measurement carrageenan_injection->paw_volume_measurement ed50_determination ED50 Determination paw_volume_measurement->ed50_determination ed50_determination->end start Start cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Caption: Workflow for anti-inflammatory drug benchmarking.

Logical Relationships

G compound This compound mechanism PDE4 Inhibition compound->mechanism Acts on downstream_effect Increased intracellular cAMP mechanism->downstream_effect Leads to anti_inflammatory_effect Suppression of Pro-inflammatory Mediators (e.g., TNF-α) downstream_effect->anti_inflammatory_effect Results in therapeutic_potential Therapeutic Potential for Inflammatory Diseases anti_inflammatory_effect->therapeutic_potential Indicates

Caption: Rationale for anti-inflammatory potential.

References

An In Vivo Comparative Analysis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile Moiety-Containing PDE4 Inhibitors: Rolipram and Roflumilast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Rolipram and Roflumilast, two selective phosphodiesterase 4 (PDE4) inhibitors that share a core 3-(cyclopentyloxy)-4-methoxyphenyl chemical moiety. While direct in vivo comparative data for 3-(cyclopentyloxy)-4-methoxybenzonitrile itself is not available in the current literature, this analysis focuses on Rolipram, a first-generation PDE4 inhibitor, and Roflumilast, a second-generation inhibitor, to offer valuable insights into the therapeutic potential and liabilities associated with this chemical scaffold.

Both Rolipram and Roflumilast exert their pharmacological effects by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By increasing intracellular cAMP levels, these compounds modulate various downstream signaling pathways, leading to potent anti-inflammatory and neuroprotective effects.[1][2] This comparison synthesizes key in vivo experimental data to highlight their relative potency, efficacy in various disease models, and side effect profiles.

Quantitative Data Summary

The following table summarizes the effective doses and comparative potency of Rolipram and Roflumilast in various in vivo models. Roflumilast generally demonstrates superior potency to Rolipram across different models of inflammation and has a more favorable therapeutic window concerning emetic side effects.

Parameter Rolipram Roflumilast Animal Model Key Findings Reference
Anti-Inflammatory Potency (Airway Inflammation) ED₅₀ = 32.5 µmol/kg (oral)ED₅₀ = 1.5 µmol/kg (oral)Allergen-induced bronchoconstriction in guinea pigsRoflumilast is approximately 21.7 times more potent than Rolipram in suppressing early airway reactions.[3]
Inhibition of Eosinophilia ED₅₀ = 17-106 µmol/kgED₅₀ = 2.7 µmol/kgAntigen-induced cell infiltration in Brown Norway ratsRoflumilast is significantly more potent in inhibiting eosinophil infiltration into the lungs.[3]
Inhibition of LPS-induced TNF-α ED₅₀ = ~7.5 µmol/kg (estimated from 25-fold less potency than Roflumilast)ED₅₀ = 0.3 µmol/kg (oral)LPS-induced circulating TNF-α in ratsRoflumilast is approximately 25 times more potent than Rolipram in inhibiting TNF-α production.[3]
Neuroprotection (Spinal Cord Injury) 0.1 - 1.0 mg/kg (s.c.)Not explicitly tested in direct comparisonRat spinal cord contusion injuryRolipram at these doses increased neuronal survival and protected oligodendrocytes.[4][5][6][4][5][6]
Cognitive Enhancement Effective at various doses, but often associated with emesis0.1 - 0.4 mg/kg (oral)APP/PS1 mouse model of Alzheimer's DiseaseRoflumilast improved learning and memory at non-emetic doses.[7][7][8]
Emetic Potential (Surrogate Model) Significant reduction in anesthesia duration at 1.6, 3.3, and 6.6 mg/kg (i.v.)Not directly compared in this model, but generally has a >10-fold lower emetic potential than Rolipram.Xylazine/ketamine-induced anesthesia in miceRolipram shows a dose-dependent effect in a surrogate model of emesis.[9][9]

Signaling Pathway and Experimental Workflow

The therapeutic effects of both Rolipram and Roflumilast are mediated through the inhibition of PDE4, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately modulates gene transcription, resulting in anti-inflammatory and neuroprotective outcomes.

PDE4_Inhibition_Pathway PDE4 Inhibition Signaling Pathway cluster_cell Target Cell (e.g., Immune Cell, Neuron) Rolipram_Roflumilast Rolipram / Roflumilast PDE4 Phosphodiesterase 4 (PDE4) Rolipram_Roflumilast->PDE4 Inhibits cAMP Cyclic AMP (cAMP) PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Synthesizes CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Modulation of Gene Expression pCREB->Gene_Expression Biological_Outcomes Anti-inflammatory Effects Neuroprotection Gene_Expression->Biological_Outcomes Experimental_Workflow In Vivo Comparison Workflow: Acute Lung Injury Model Animal_Model Animal Model Selection (e.g., Mice or Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomization into Treatment Groups (Vehicle, Rolipram, Roflumilast) Acclimatization->Grouping Drug_Administration Drug Administration (e.g., oral gavage) Grouping->Drug_Administration Inflammation_Induction Induction of Lung Injury (e.g., Intranasal LPS) Drug_Administration->Inflammation_Induction Endpoint_Measurement Endpoint Measurement (e.g., 24h post-LPS) Inflammation_Induction->Endpoint_Measurement BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Endpoint_Measurement->BALF_Collection Tissue_Harvesting Lung Tissue Harvesting Endpoint_Measurement->Tissue_Harvesting Cell_Counts Total and Differential Cell Counts BALF_Collection->Cell_Counts Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA) BALF_Collection->Cytokine_Analysis Histopathology Histopathological Evaluation Tissue_Harvesting->Histopathology Data_Analysis Statistical Analysis and Comparison Cell_Counts->Data_Analysis Cytokine_Analysis->Data_Analysis Histopathology->Data_Analysis Efficacy_vs_SideEffects Comparative Profile: Efficacy vs. Side Effects cluster_rolipram Rolipram cluster_roflumilast Roflumilast Rolipram_Efficacy Anti-inflammatory & Neuroprotective Efficacy Rolipram_SideEffects High Emetic Potential Therapeutic_Window Therapeutic Window Rolipram_SideEffects->Therapeutic_Window Narrower Roflumilast_Efficacy Higher Anti-inflammatory & Cognitive Enhancement Efficacy Roflumilast_SideEffects Lower Emetic Potential Roflumilast_SideEffects->Therapeutic_Window Wider

References

Comparative Selectivity Profile of 3-(Cyclopentyloxy)-4-methoxybenzonitrile Derivatives for Phosphodiesterase 4D (PDE4D)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel PDE4D Inhibitor with Established Alternatives, Supported by Experimental Data.

This guide provides a detailed comparison of the selectivity profile of a derivative of 3-(cyclopentyloxy)-4-methoxybenzonitrile, specifically 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b), for the phosphodiesterase 4D (PDE4D) enzyme. Its performance is benchmarked against established PDE4 inhibitors, Rolipram and Roflumilast, to offer a clear perspective on its potential advantages in targeted drug development.

Phosphodiesterase 4 (PDE4) is a family of enzymes crucial for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular signaling pathways.[1] The PDE4 family is composed of four subtypes (A, B, C, and D), and the development of subtype-selective inhibitors is a significant goal in pharmacology to achieve therapeutic benefits while minimizing side effects.[2] Inhibition of PDE4B, for instance, is associated with anti-inflammatory effects, whereas PDE4D inhibition has been linked to emesis.[3]

Quantitative Selectivity Profile

The following table summarizes the inhibitory potency (IC50) of GEBR-7b and comparator compounds against different PDE4 subtypes. Lower IC50 values indicate higher potency.

CompoundPDE4A (IC50 in µM)PDE4B (IC50 in µM)PDE4C (IC50 in µM)PDE4D (IC50 in µM)Reference
GEBR-7b>10>10>100.67[3][4]
Rolipram----[5]
Roflumilast-0.00084-0.00068[6]

Note: Specific IC50 values for Rolipram against individual PDE4 subtypes were not available in the searched literature. It is, however, widely recognized as a selective PDE4 inhibitor. Data for GEBR-7b indicates high selectivity for PDE4D over other subtypes.

Signaling Pathway and Experimental Workflow

The inhibition of PDE4 enzymes leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This signaling cascade is central to the therapeutic effects of PDE4 inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4D PDE4D cAMP->PDE4D PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP PDE4D->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Target Downstream Targets PKA_active->Target Phosphorylates Response Cellular Response Target->Response Inhibitor 3-(Cyclopentyloxy)-4- methoxybenzonitrile Derivative (GEBR-7b) Inhibitor->PDE4D Inhibits

Caption: PDE4D Signaling Pathway Inhibition.

The experimental workflow for determining the selectivity profile of a PDE4 inhibitor typically involves a series of in vitro assays.

start Start: Compound Synthesis (e.g., GEBR-7b) recombinant Expression and Purification of recombinant human PDE4 subtypes (PDE4A, PDE4B, PDE4C, PDE4D) start->recombinant assay In Vitro PDE4 Inhibition Assay (e.g., Fluorescence Polarization) recombinant->assay dose_response Generation of Dose-Response Curves assay->dose_response ic50 Calculation of IC50 Values for each PDE4 subtype dose_response->ic50 selectivity Determination of Selectivity Profile ic50->selectivity end End: Comparative Analysis selectivity->end

Caption: Experimental Workflow for PDE4 Inhibitor Selectivity Profiling.

Experimental Protocols

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for determining the inhibitory activity of compounds against PDE4 enzymes.

1. Reagents and Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • Test compound (e.g., GEBR-7b) and reference compounds (Rolipram, Roflumilast) dissolved in DMSO

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl2)

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Binding Agent (a molecule that binds to the product of the enzymatic reaction, 5'-AMP)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of each compound dilution to the appropriate wells of the 384-well plate. Include wells for "No Inhibitor" (vehicle control) and "Blank" (buffer only) controls.

  • Enzyme Addition: Dilute the respective PDE4 subtype enzyme to its working concentration in assay buffer. Add a defined volume (e.g., 10 µL) of the diluted enzyme to all wells except the "Blank" wells.

  • Reaction Initiation: Prepare the FAM-cAMP substrate solution in assay buffer. Add a specific volume (e.g., 5 µL) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Signal Development: Add a volume (e.g., 60 µL) of the Binding Agent to all wells. This stops the reaction and allows the binding agent to interact with the 5'-AMP produced. Incubate for an additional 30 minutes at room temperature.

  • Detection: Measure the fluorescence polarization of each well using a microplate reader.

3. Data Analysis:

  • Blank Correction: Subtract the average fluorescence polarization value of the "Blank" wells from all other wells.

  • Calculation of Percent Inhibition: Determine the percent inhibition for each compound concentration relative to the "No Inhibitor" control (0% inhibition) and a control with no enzyme activity (100% inhibition).

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The available data indicates that the this compound derivative, GEBR-7b, is a potent and highly selective inhibitor of the PDE4D subtype. This selectivity is a key differentiator from broader-spectrum PDE4 inhibitors like Rolipram and Roflumilast. For researchers and drug development professionals, this high selectivity for PDE4D suggests a potential for a more targeted therapeutic approach with a potentially improved side-effect profile, particularly concerning emesis which is often linked to PDE4D inhibition in non-target tissues. Further investigation into the in vivo efficacy and safety profile of GEBR-7b and similar compounds is warranted to fully elucidate their therapeutic potential.

References

Comparative Docking Analysis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile Scaffolds with Established PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the phosphodiesterase 4 (PDE4) inhibitor scaffold, 3-(cyclopentyloxy)-4-methoxybenzonitrile, against established PDE4 inhibitors such as Roflumilast, Rolipram, and Cilomilast. This analysis is supported by experimental data and computational docking studies to objectively evaluate their potential performance.

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 elevates intracellular cAMP levels, leading to a reduction in the inflammatory response. This mechanism has made PDE4 a significant target for the development of therapeutics for inflammatory diseases like chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a core structural feature in many potent PDE4 inhibitors. While direct and extensive docking studies on this compound are not widely published, research on structurally similar compounds, such as the selective PDE4D inhibitor GEBR-7b and its analogs, provides valuable insights into the potential of this scaffold. This guide compares the available data for these compounds with well-established PDE4 inhibitors.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a derivative of the this compound scaffold and established PDE4 inhibitors against various PDE4 subtypes. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Oxime Derivatives against PDE4D3

CompoundStructureIC50 (µM) vs. PDE4D3
GEBR-7b3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oximeNot explicitly stated in provided text, but is the parent compound for analogs.
Analog 8a(Structure not provided)7.60[1]
Analog GEBR-32aFluorinated derivative of 8a2.43[1]

Table 2: Comparative IC50 Values of Established PDE4 Inhibitors

InhibitorPDE4A (nM)PDE4B (nM)PDE4C (nM)PDE4D (nM)
Roflumilast 0.7 - 3[2][3]0.2 - 8.4[3][4]~3 - 4.3[4]0.68 - 6.8[3][4]
Rolipram ~3[2]~130[2]-~240[2]
Cilomilast -25[4]-11[4]

Table 3: Comparative Docking Scores of PDE4 Inhibitors

CompoundDocking Score (kcal/mol)Target
Roflumilast -9.4[5]PDE4B
Rolipram -9.86 (experimental binding free energy)[5]PDE4D
Cilomilast Not explicitly found-
GEBR-7b Analog (Hypothetical) Not explicitly found, but molecular modeling studies suggest strong interaction[6]PDE4D

Note: Direct comparative docking scores for this compound or its close analogs were not available in the reviewed literature. The table reflects available data for established inhibitors.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for computational docking.

PDE4_Signaling_Pathway GPCR GPCR Activation (e.g., by Adenosine) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Inflammation ↓ Pro-inflammatory Mediators (TNF-α, etc.) PKA->Inflammation Inhibitor PDE4 Inhibitor (e.g., 3-(Cyclopentyloxy)-4- methoxybenzonitrile scaffold) Inhibitor->PDE4 Inhibits

Figure 1. Simplified PDE4 signaling pathway and the site of action for PDE4 inhibitors.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Obtain PDE4 Crystal Structure (e.g., from PDB) Ligand 2. Prepare Ligand Structure (3D conformer generation) Grid 3. Define Binding Site (Grid Generation) PDB->Grid Dock 4. Perform Docking (e.g., AutoDock Vina, Glide) Ligand->Dock Grid->Dock Scoring 5. Score and Rank Poses (Binding Energy, kcal/mol) Dock->Scoring Interaction 6. Analyze Interactions (H-bonds, hydrophobic, etc.) Scoring->Interaction

Figure 2. General workflow for a computational molecular docking study.

Experimental Protocols

The determination of the inhibitory activity of compounds against PDE4 is crucial for their evaluation. Two common in vitro methods are Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Fluorescence Polarization (FP) Based PDE4 Inhibition Assay
  • Principle: This assay quantifies the activity of PDE4 by measuring the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, the subsequent addition of a binding agent that specifically recognizes the phosphate group of AMP leads to the formation of a large, slowly tumbling complex. This results in an increase in fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus maintaining a low fluorescence polarization signal.

  • General Procedure:

    • Preparation: Prepare serial dilutions of the test compound (e.g., derivatives of this compound).

    • Reaction: In a microplate, incubate the PDE4 enzyme with the test compound or vehicle control.

    • Initiation: Add the FAM-cAMP substrate to initiate the enzymatic reaction.

    • Termination and Detection: Stop the reaction and add the binding agent.

    • Measurement: Measure the fluorescence polarization using a suitable microplate reader.

    • Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Computational Docking Protocol
  • Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction mode of a small molecule ligand with a protein target.

  • General Procedure:

    • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., PDE4B or PDE4D) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Ligand Preparation: The 2D structure of the inhibitor is converted to a 3D structure, and its energy is minimized.

    • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

    • Docking: A docking program (e.g., AutoDock Vina, Glide) is used to systematically search for the optimal binding pose of the ligand within the defined grid. The program calculates a docking score, which is an estimation of the binding affinity (often expressed in kcal/mol).

    • Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Discussion and Conclusion

The 3-(cyclopentyloxy)-4-methoxyphenyl scaffold is a validated and potent core for PDE4 inhibitors. While direct experimental and computational data for this compound is limited in publicly available literature, the data from its close analog, GEBR-7b, and its derivatives demonstrate high potency, particularly against the PDE4D subtype.

A comparative analysis of the available IC50 values suggests that optimized derivatives of the this compound scaffold can achieve inhibitory potencies in the low micromolar to nanomolar range, which is comparable to or exceeds that of some established PDE4 inhibitors like Cilomilast and Rolipram for specific subtypes. Roflumilast generally exhibits the highest potency across multiple PDE4 subtypes.

Molecular modeling studies on compounds containing the 3-(cyclopentyloxy)-4-methoxyphenyl moiety consistently highlight the importance of the catechol-ether portion for binding within the active site of PDE4. The cyclopentyloxy group typically occupies a hydrophobic pocket, contributing to the overall binding affinity.

References

Safety Operating Guide

Safe Disposal of 3-(Cyclopentyloxy)-4-methoxybenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3-(Cyclopentyloxy)-4-methoxybenzonitrile as a hazardous waste. Due to its chemical structure containing both a nitrile group and an ether linkage, it requires careful handling to mitigate risks of toxicity and potential peroxide formation. All disposal procedures must comply with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for handling nitrile and ether compounds in a laboratory setting.

Hazard Profile and Safety Precautions

  • Nitrile Group (-CN): Nitrile compounds are toxic and can release hydrogen cyanide, a highly toxic gas, under certain conditions (e.g., contact with strong acids)[2][3]. Utmost caution is advised[2].

  • Ether Group (-O-): Ethers, particularly cyclic ethers, can form explosive peroxides upon exposure to air and light over time[4][5][6][7][8]. This is a critical safety concern for the storage and disposal of aged ether-containing compounds.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Wear nitrile or other chemically resistant gloves. Be aware that some chemicals can permeate nitrile gloves, so change them immediately if contaminated[7][9].

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact[6][10].

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes[7][11].

  • Respiratory Protection: Handle only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any vapors or dust[2][6][10].

Step-by-Step Disposal Protocol

All hazardous wastes must be disposed of through an approved hazardous waste collection program[4][8]. Do not discharge to the sewer or allow to evaporate in a fume hood[4][11].

  • Container Labeling and Management:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Record the date the container is designated for waste.

    • Keep the waste container tightly closed except when adding waste[4][6][8].

  • Peroxide Formation Management (Ether Precaution):

    • It is crucial to date the primary container of this compound upon receipt and upon opening[4][6][8].

    • Dispose of the chemical within 6-12 months of opening the container to minimize the risk of peroxide formation[4][6].

    • Crucially, if white crystals are observed around the cap of the container, do not attempt to open or move it. This could indicate the formation of explosive peroxides. Contact your institution's Environmental Health and Safety (EHS) office immediately[6].

  • Waste Segregation and Storage:

    • Store the waste container in a designated, well-ventilated, and cool secondary containment bin away from incompatible materials such as strong acids and oxidizing agents[6][8].

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines[2].

  • Arranging for Disposal:

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the properly labeled and sealed waste container[8].

    • Follow all institutional procedures for waste manifest and pickup.

Spill and Emergency Procedures

  • Small Spills (<1 L): If you are trained and have the appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a suitable, closed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete[1][6].

  • Large Spills (>1 L): Evacuate the area immediately. Alert others in the vicinity and contact your institution's emergency response team and EHS office[6].

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing[1][2][10][12].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention[1][2][10][12].

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[1][2][10].

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1][10].

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, quantitative data is limited. The table below summarizes key information based on its chemical identity and data from similar compounds.

PropertyDataSource
CAS Number 159783-16-1[13][][15]
Molecular Formula C₁₃H₁₅NO₂[][15]
Molecular Weight 217.26 g/mol []
Primary Hazards Acute Toxicity (Oral, potential), Skin Irritation (potential), Eye Irritation (potential), Peroxide Formation (potential), Ecotoxic (potential)Inferred from functional groups and similar compounds[1][2]
Storage Time Limit Dispose within 6-12 months of opening due to peroxide formation risk.General ether guidelines[4][6]
Incompatible Materials Strong acids, Strong oxidizing agents, Halogens, Sulfur and sulfur compounds.General ether guidelines[6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_storage Storage & Pickup cluster_emergency Emergency Protocol start Start: Need to Dispose of This compound assess_age Assess Age and Condition of Container start->assess_age peroxide_check Crystals Visible Around Cap? assess_age->peroxide_check Visual Inspection ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) label_waste Label Waste Container: 'Hazardous Waste' + Chemical Name & Date ppe->label_waste transfer Transfer Waste to Labeled Container in a Fume Hood label_waste->transfer seal_container Securely Seal Waste Container transfer->seal_container store Store in Designated Secondary Containment Area seal_container->store request_pickup Request Pickup from EHS/Waste Management store->request_pickup end End: Disposed of by Approved Vendor request_pickup->end peroxide_check->ppe No contact_ehs STOP! Do Not Move. Contact EHS Immediately! peroxide_check->contact_ehs Yes

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Cyclopentyloxy)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 3-(Cyclopentyloxy)-4-methoxybenzonitrile (CAS No. 159783-16-1). Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. Nitrile compounds, as a class, can be hazardous, and utmost caution is advised. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Use
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[1] Immediately remove and replace if contact with the chemical occurs.[1][2] For tasks with higher splash risk, consider double-gloving or using thicker, chemical-resistant nitrile gloves.[1][2][3]
Eye & Face Protection Safety Glasses with Side Shields or GogglesSafety glasses are the minimum requirement.[1] Goggles are required for protection against liquid splashes and chemical vapors.[1] A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[4]
Body Protection Laboratory CoatA lab coat should be worn to protect skin and clothing from potential splashes.[4][5]
Foot Protection Closed-Toe ShoesRequired to prevent injuries from spills or dropped objects.[4][5]
Respiratory Protection Respirator (if necessary)Use in poorly ventilated areas or when working with volatile chemicals.[4] The type of respirator depends on the specific hazards and should be determined by a formal risk assessment.

Operational Plan: Step-by-Step Handling Protocol

Proper handling techniques are crucial to minimize risk. The following workflow outlines the essential steps for working with this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol prep Preparation handling Handling prep->handling Proceed with caution cleanup Post-Handling & Cleanup handling->cleanup After experiment completion emergency Emergency Response handling->emergency In case of spill or exposure disposal Waste Disposal cleanup->disposal Segregate waste p1 Review SDS p2 Don appropriate PPE p1->p2 p3 Work in a well-ventilated area (e.g., fume hood) p2->p3 h1 Handle with care to avoid contact h2 Keep container tightly closed when not in use h1->h2 h3 Avoid generating dust or aerosols h2->h3 c1 Decontaminate work surfaces c2 Remove and dispose of gloves properly c1->c2 c3 Wash hands thoroughly c2->c3 d1 Collect waste in a labeled, sealed container d2 Follow institutional and local disposal regulations d1->d2 e1 Eye Contact: Flush with water for 15 mins e4 Seek immediate medical attention e1->e4 e2 Skin Contact: Wash with soap and water e2->e4 e3 Inhalation: Move to fresh air e3->e4

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and understand the associated hazards.

    • Ensure a chemical fume hood is operational and available.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (spatulas, etc.) to handle the solid material, avoiding direct contact.

    • Keep the container tightly sealed when not in use to prevent the release of vapors.[6]

  • Post-Handling & Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Carefully remove gloves and dispose of them in the designated chemical waste container.

    • Wash hands thoroughly with soap and water.[6]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Segregation:

    • Do not mix this chemical waste with other waste streams.[6]

    • Collect all waste, including contaminated gloves, paper towels, and empty containers, in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Waste material must be disposed of in accordance with national and local regulations.[6] For benzonitrile compounds, incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[7]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopentyloxy)-4-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-(Cyclopentyloxy)-4-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.